molecular formula C8H18N2O2 B569187 (S)-Tert-butyl (2-aminopropyl)carbamate CAS No. 121103-15-9

(S)-Tert-butyl (2-aminopropyl)carbamate

Cat. No.: B569187
CAS No.: 121103-15-9
M. Wt: 174.244
InChI Key: UYNSYFDLTSSUNI-LURJTMIESA-N
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Description

(S)-tert-Butyl (2-aminopropyl)carbamate is a chiral, Boc-protected amine derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a versatile building block for the synthesis of complex molecules, particularly in peptide chemistry where the tert-butoxycarbonyl (Boc) group is a cornerstone protecting group for amines . The Boc group effectively masks the amine functionality, rendering it non-nucleophilic and stable toward a wide variety of reaction conditions, including bases and nucleophiles, while being readily removed under mild acidic conditions with acids like trifluoroacetic acid (TFA) . This controlled installation and removal make it indispensable for the sequential construction of peptide chains, preventing unwanted side reactions and polymerization . Beyond traditional peptide synthesis, this compound finds extensive application in modern drug design. The carbamate group is a recognized and valuable amide bond surrogate in medicinal chemistry, conferring enhanced metabolic stability and improved cellular membrane permeability to peptide-based drug candidates . The chiral (S)-configuration of the 2-aminopropyl side chain further allows researchers to incorporate specific stereochemistry into target molecules, which is crucial for studying structure-activity relationships and for the development of novel pharmaceuticals, such as protease inhibitors . Its utility also extends to advanced synthetic methodologies, including its use in palladium-catalyzed cross-couplings and as a precursor in the synthesis of other valuable chiral amines, solidifying its role as a fundamental reagent in the research laboratory .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-aminopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSYFDLTSSUNI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121103-15-9
Record name tert-butyl N-[(2S)-2-aminopropyl]carbamate
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Foundational & Exploratory

(S)-Tert-butyl (2-aminopropyl)carbamate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl (2-aminopropyl)carbamate , a chiral building block of significant interest in medicinal chemistry, plays a pivotal role in the synthesis of complex molecular architectures for drug discovery and development. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound, also known by its IUPAC name tert-butyl N-[(2S)-2-aminopropyl]carbamate, is a carbamate derivative featuring a stereocenter at the second carbon of the propyl chain. This chirality is a crucial feature, as it allows for the synthesis of stereochemically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl N-[(2S)-2-aminopropyl]carbamate[1]
CAS Number 121103-15-9[1]
Molecular Formula C₈H₁₈N₂O₂[1]
Molecular Weight 174.24 g/mol [1]
SMILES CC(N)CNC(=O)OC(C)(C)C[1]
InChI Key UYNSYFDLTSSUNI-LURJTMIESA-N[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, computational predictions and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties (Computed)

PropertyValue
XLogP3 0.4
Topological Polar Surface Area (TPSA) 64.35 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Spectroscopic Data:

While specific spectra for this compound are not readily found, the expected spectral characteristics can be inferred from analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the chiral center (a doublet), the methine proton at the chiral center, and the methylene protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching of the alkyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and other fragments.

Synthesis and Reactions

The synthesis of this compound typically involves the protection of one of the amino groups of (S)-1,2-diaminopropane. A common synthetic strategy is the reaction of (S)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve selective mono-protection.

General Experimental Protocol for Synthesis

Materials:

  • (S)-1,2-diaminopropane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve (S)-1,2-diaminopropane in a suitable solvent like dichloromethane and cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (approximately 1 equivalent) in the same solvent to the cooled diamine solution with stirring. The stoichiometry is critical to favor mono-Boc protection.

  • The reaction mixture is typically stirred at a low temperature for a few hours and then allowed to warm to room temperature overnight.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Key Chemical Reactions

The chemical reactivity of this compound is primarily dictated by the free primary amine and the Boc-protected amine.

  • N-Alkylation and N-Arylation: The primary amine can readily undergo alkylation or arylation reactions to introduce various substituents.

  • Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide bonds, a key reaction in peptide synthesis and the construction of more complex molecules.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the second primary amine, allowing for further functionalization.[1]

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents, including those with anti-cancer and anti-viral (including anti-AIDS) activities.[1] Its bifunctional nature, with one amine protected and the other free, allows for sequential and controlled introduction of molecular complexity.

While specific drug candidates synthesized directly from this building block are often proprietary, its structural motif is incorporated into molecules designed to interact with specific biological targets. The chirality of the molecule is paramount for achieving selective binding to enzymes or receptors, which is a fundamental principle in modern drug design.

Role as a Chiral Linker and Scaffold

The diamine structure of this compound makes it an excellent candidate for use as a linker or scaffold in the design of novel therapeutics. After deprotection, the resulting diamine can be used to connect two different pharmacophores, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.

Illustrative Experimental Workflow in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_modification Molecular Elaboration cluster_testing Biological Evaluation start (S)-1,2-diaminopropane boc_protection Mono-Boc Protection start->boc_protection product (S)-Tert-butyl (2-aminopropyl)carbamate boc_protection->product functionalization Functionalization of Primary Amine deprotection Boc Deprotection functionalization->deprotection second_functionalization Functionalization of Second Amine deprotection->second_functionalization screening Biological Screening second_functionalization->screening lead_optimization Lead Optimization screening->lead_optimization

References

Synthesis of (S)-tert-butyl (2-aminopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (S)-tert-butyl (2-aminopropyl)carbamate, a chiral building block with significant applications in medicinal chemistry, particularly in the development of pharmaceutical agents.[1] This document details key synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient preparation of this valuable compound.

Introduction

This compound is a carbamate derivative with the molecular formula C₈H₁₈N₂O₂.[1] Its chiral nature makes it a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs and analgesics.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection for one of the amine functionalities, allowing for selective chemical transformations at the other amine group. This guide will explore two principal synthetic strategies starting from readily available chiral precursors: (S)-alanine and (S)-1,2-diaminopropane.

Synthetic Pathways

Two primary and effective synthetic routes for the preparation of this compound are outlined below. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity.

Route 1: Synthesis from (S)-Alanine

This linear synthetic approach commences with the naturally occurring amino acid (S)-alanine.[1] The strategy involves the initial protection of the amino group, followed by the reduction of the carboxylic acid to an aldehyde or alcohol, and subsequent conversion to the target diamine.

Synthesis_from_S_Alanine Alanine (S)-Alanine Boc_Alanine N-Boc-(S)-alanine Alanine->Boc_Alanine (Boc)₂O, NaOH Boc_Alaninal N-Boc-(S)-alaninal Boc_Alanine->Boc_Alaninal Reduction Target1 (S)-tert-butyl (2-aminopropyl)carbamate Boc_Alaninal->Target1 Reductive Amination Synthesis_from_S_1_2_Diaminopropane Diaminopropane (S)-1,2-Diaminopropane Target2 (S)-tert-butyl (2-aminopropyl)carbamate Diaminopropane->Target2 (Boc)₂O, Selective Protection

References

An In-depth Technical Guide on the Chirality of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl (2-aminopropyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including those targeting cancer and viral diseases.[1] This technical guide provides a comprehensive overview of the synthesis, chiral purity analysis, and spectroscopic characterization of this compound. Detailed experimental protocols are presented, along with a discussion of its potential applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Chemical Properties and Identification

This compound, also known as tert-butyl N-[(2S)-2-aminopropyl]carbamate, is a carbamate derivative with a single chiral center.[1]

PropertyValue
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight174.24 g/mol
CAS Number121103-15-9
AppearanceColorless oil or low melting solid
IUPAC Nametert-butyl N-[(2S)-2-aminopropyl]carbamate

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. Several synthetic routes have been established, with the most common starting from the readily available chiral precursor, (S)-alanine.[1]

Synthetic Route Starting from (S)-Alanine

This linear synthetic approach involves the protection of the amino group of (S)-alanine, followed by the reduction of the carboxylic acid.[1]

Experimental Protocol:

Step 1: N-Boc Protection of (S)-Alanine

  • Dissolve (S)-alanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature, typically 0-5 °C.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up to isolate the N-Boc-(S)-alanine.

Step 2: Reduction of N-Boc-(S)-Alanine to (S)-tert-butyl (2-hydroxypropyl)carbamate

  • Dissolve the N-Boc-(S)-alanine in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a reducing agent, for instance, borane-tetrahydrofuran complex (BH₃·THF).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully with methanol and then water.

  • Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl (2-hydroxypropyl)carbamate.

Step 3: Conversion to this compound

  • The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate.

  • The resulting intermediate is then displaced with an amino group, often using ammonia or a protected form of ammonia, to yield the final product.

  • Purification is typically achieved through column chromatography.

Synthesis via Chiral Resolution

An alternative approach involves the synthesis of the racemic tert-butyl (2-aminopropyl)carbamate followed by chiral resolution to separate the (S)-enantiomer from the (R)-enantiomer.

Experimental Protocol:

  • Synthesize racemic tert-butyl (2-aminopropyl)carbamate by reacting 1,2-diaminopropane with di-tert-butyl dicarbonate.

  • The resolution of the enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).

Chiral Purity and Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the most common and reliable technique for determining the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Analysis

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), are often effective for the separation of chiral amines and their derivatives.[2][3][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol.[3] The addition of a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape and resolution.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is commonly employed.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH ₃)₃~1.4Singlet9H
-CH (NH₂)CH₃~2.8 - 3.0Multiplet1H
-CH ₂-NHBoc~3.1 - 3.3Multiplet2H
-CH(NH₂)CH~1.1Doublet3H
-NHBroad Singlet2H
-NH -BocBroad Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Assignment Expected Chemical Shift (δ, ppm)
C (CH₃)₃~79
-C (CH₃)₃~28
-C H(NH₂)CH₃~48
-C H₂-NHBoc~45
-CH(NH₂) C H₃~20
C =O~156
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 175.14.

Applications in Drug Development: A Role in PROTACs

While direct evidence for the use of this compound in specific signaling pathways is not extensively documented in publicly available literature, its structural analog, tert-butyl (3-aminopropyl)carbamate, is a well-established linker in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6]

Given the structural similarity, it is highly probable that this compound can also function as a linker in PROTACs. The chiral nature of this linker could offer advantages in terms of the spatial orientation of the PROTAC, potentially leading to improved efficacy and selectivity in ternary complex formation.

PROTAC-Mediated Degradation of Androgen Receptor (AR) and BET Proteins

The Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins are key drivers in certain cancers, such as prostate cancer.[6] PROTACs designed to target these proteins for degradation represent a promising therapeutic strategy.

The general workflow for synthesizing a PROTAC using a diamine linker involves a series of protection, coupling, and deprotection steps.[6]

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 (S)-tert-butyl (2-aminopropyl)carbamate step1 Coupling with Target Ligand start1->step1 start2 Target Protein Ligand (e.g., for AR or BET) start2->step1 start3 E3 Ligase Ligand (e.g., for VHL or CRBN) step3 Coupling with E3 Ligase Ligand start3->step3 step2 Boc Deprotection step1->step2 step2->step3 product PROTAC Molecule step3->product

Caption: General workflow for PROTAC synthesis using a diamine linker.

The signaling pathway for PROTAC-mediated degradation involves the recruitment of the target protein (e.g., AR or BET) to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_components Cellular Components cluster_process Degradation Process protac PROTAC ternary Ternary Complex (PROTAC-Target-E3) protac->ternary target Target Protein (e.g., AR, BET) target->ternary e3 E3 Ubiquitin Ligase e3->ternary proteasome Proteasome degradation Degradation proteasome->degradation ub Ubiquitin ubiquitination Ubiquitination ub->ubiquitination ternary->ubiquitination ubiquitination->degradation Targeted for Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile chiral building block with significant potential in the synthesis of complex pharmaceuticals. Its enantiomerically pure form is essential for creating stereospecific interactions with biological targets. While its direct involvement in specific signaling pathways requires further investigation, its role as a potential linker in PROTAC technology for targeted protein degradation of key cancer-related proteins like AR and BET highlights its importance in modern drug discovery. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field.

References

Technical Guide: Solubility and Properties of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl (2-aminopropyl)carbamate, a chiral building block, is of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including potential anti-cancer drugs, anti-AIDS medications, and analgesics.[1] Its utility in organic synthesis is largely attributed to the presence of a Boc-protected amine, which allows for selective reactions at the free primary amine. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in synthesis, formulation, and biological screening.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not widely published. However, the solubility of structurally analogous compounds provides valuable insights into its likely solubility characteristics. The following table summarizes the available qualitative and quantitative solubility data for the target compound and its close structural relatives.

Compound NameSolventSolubilityReference(s)
This compound -Not available[1]
N-Boc-1,3-diaminopropaneMethanolMiscible[2][3][4]
tert-Butyl carbamateMethylene ChlorideSoluble[5]
ChloroformSoluble[5]
AlcoholsSoluble[5]
Petroleum EtherSlightly Soluble[5]
WaterSlightly Soluble[5]
tert-Butyl (3-aminopropyl)carbamatePolar Organic SolventsSoluble (Qualitative)[6][7]
Dimethyl Sulfoxide (DMSO)100 mg/mL[8]

Experimental Protocols: Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6][9][10][11][12][13]

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Record the exact weight of the compound added.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, either centrifuge the vial at a high speed or carefully withdraw the supernatant using a syringe fitted with a filter. This step is critical to ensure that no solid particles are transferred to the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the filtered supernatant from the saturated solution using the same HPLC method.

    • Determine the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess (S)-Tert-butyl (2-aminopropyl)carbamate to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Analyze supernatant by HPLC D->E F Determine concentration using calibration curve E->F

Caption: Workflow for the shake-flask solubility determination method.

Hypothesized Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptor

Carbamate derivatives have been identified as positive allosteric modulators (PAMs) of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14] This suggests a potential mechanism of action for carbamate-containing pharmaceuticals. The following diagram illustrates this hypothesized signaling pathway.

G cluster_receptor GABA-A Receptor cluster_modulation cluster_effect GABA_site GABA Binding Site Ion_channel Chloride Ion Channel (Closed) PAM_site Allosteric Binding Site Ion_channel_open Chloride Ion Channel (Open) Ion_channel->Ion_channel_open Opens GABA GABA GABA->GABA_site Binds Carbamate (S)-Tert-butyl (2-aminopropyl)carbamate Carbamate->PAM_site Binds Hyperpolarization Neuronal Hyperpolarization Ion_channel_open->Hyperpolarization Leads to Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Results in

References

In-Depth Technical Guide: Stability and Storage of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Tert-butyl (2-aminopropyl)carbamate, a key building block in pharmaceutical synthesis. Understanding the stability profile of this chiral intermediate is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines the chemical properties, degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Properties

This compound, with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol , is a carbamate derivative widely used as a protected diamine in organic synthesis.[1] Its structure features a chiral center and a tert-butyloxycarbonyl (Boc) protecting group, which dictates its stability characteristics.

PropertyValueReference
IUPAC Name tert-butyl N-[(2S)-2-aminopropyl]carbamate[1]
CAS Number 121103-15-9[2]
Molecular Formula C8H18N2O2[1]
Molecular Weight 174.24 g/mol [1]
Appearance White to off-white solid or powder
Solubility Soluble in polar organic solvents[3]

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of the Boc protecting group. While generally stable under neutral and basic conditions, the Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures.

pH Stability

The primary degradation pathway for this compound in solution is the acid-catalyzed hydrolysis of the carbamate bond. This results in the removal of the Boc group and the formation of (S)-propane-1,2-diamine, isobutylene, and carbon dioxide.[3]

ConditionStabilityPrimary Degradation Pathway
Acidic pH UnstableAcid-catalyzed hydrolysis of the carbamate to yield the free diamine, isobutylene, and carbon dioxide.[3]
Neutral pH Generally StableMinimal degradation is expected.
Basic pH Generally StableThe Boc group is stable towards most bases, and minimal degradation is expected under typical basic conditions.
Thermal Stability
Photostability

Limited information is available regarding the photostability of this compound. As with many amine-containing compounds, there is a potential for photo-oxidation. Therefore, it is recommended to protect the compound from light during storage and handling.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier information and the compound's known stability profile:

ParameterRecommendationRationale
Temperature 4°C or -20°CTo minimize potential thermal degradation.
Light Protect from lightTo prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent reaction with atmospheric components such as moisture and carbon dioxide.
Container Tightly sealed containerTo prevent moisture ingress and contamination.

Experimental Protocols for Stability Assessment

For researchers requiring specific stability data for their unique applications, the following experimental protocols are provided as a guide to generate quantitative stability information.

Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the degradation pathways of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative Stress (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, solid & solution) photo Photolytic Stress (ICH Q1B guidelines) analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize degradation products (LC-MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Basic: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidative: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

HPLC_Method_Workflow cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_procedure Procedure instrument HPLC with UV/Vis or CAD Detector column Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) instrument->column mobile_phase Mobile Phase: Gradient of A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile column->mobile_phase flow_rate Flow Rate: 1.0 mL/min mobile_phase->flow_rate detection Detection: 210 nm or CAD flow_rate->detection sample_prep Prepare sample and standards in mobile phase detection->sample_prep injection Inject onto HPLC system sample_prep->injection data_analysis Quantify parent peak and identify degradation products injection->data_analysis

Caption: Workflow for a stability-indicating HPLC method.

Typical HPLC Parameters:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient to resolve all peaks (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 10 µL

Logical Relationship of Stability Factors

The stability of this compound is influenced by a combination of environmental factors that can trigger specific degradation pathways.

Stability_Factors cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_product Degradation Product acid Acidic pH hydrolysis Acid-Catalyzed Hydrolysis acid->hydrolysis heat High Temperature thermolysis Thermolytic Cleavage heat->thermolysis light Light Exposure photo_oxidation Photo-oxidation light->photo_oxidation moisture Moisture moisture->hydrolysis degradation (S)-propane-1,2-diamine + Isobutylene + CO2 hydrolysis->degradation thermolysis->degradation

References

An In-depth Technical Guide to the Biological Activity of (S)-Tert-butyl (2-aminopropyl)carbamate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl (2-aminopropyl)carbamate is a pivotal chiral building block in modern pharmaceutical synthesis.[1][2][3] Its structural significance lies in the stereochemically defined (S)-1,2-diaminopropane backbone, where one amine is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection enhances stability and facilitates controlled, sequential reactions, making it an ideal precursor for constructing complex, single-enantiomer drug molecules.[2] The true biological significance of this compound is realized in the therapeutic agents synthesized from it. This guide will focus on the biological activity of molecules derived from this precursor, with a primary emphasis on the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

The carbamate moiety itself is a common structural motif in medicinal chemistry, often used to improve stability, modulate solubility, and act as a prodrug to enhance pharmacokinetic properties.[4][5][6] The chiral nature of this compound is crucial, as biological targets are inherently chiral, and the interaction of a drug with its receptor is highly dependent on stereochemistry for optimal efficacy and safety.[7]

Application in the Synthesis of DPP-4 Inhibitors

A prominent application of this compound is in the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[8][9] The precursor provides the chiral amine core that is essential for binding to the active site of the DPP-4 enzyme. Sitagliptin, the first approved drug in this class, serves as a prime example of a therapeutic agent derived from this building block.[8] Various synthetic routes have been developed for sitagliptin, often involving the coupling of the deprotected chiral diamine with a substituted β-ketoamide or through asymmetric hydrogenation processes.[10][11][12][13]

Biological Activity and Quantitative Data

The final compounds synthesized from the (S)-aminopropyl carbamate precursor exhibit potent and selective inhibitory activity against the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][14] The resulting increased levels of active incretins lead to glucose-dependent insulin secretion and suppressed glucagon release, ultimately lowering blood glucose levels in patients with type 2 diabetes.[8][14]

Below is a summary of the in vitro biological activity for representative DPP-4 inhibitors.

Compound Class/ExampleTargetActivity MetricValue (nM)Notes
Sitagliptin DPP-4IC₅₀4.380 ± 0.319Reference compound.[15]
Tricyclic Analog (13) DPP-4IC₅₀28 ± 1A novel, rigid scaffold analog.[16]
Bicyclic Analog (24) DPP-4IC₅₀100 ± 4Shows reduced activity compared to the tricyclic analog.[16]
Pyrazole Thiosemicarbazone DPP-4IC₅₀1.266 ± 0.264A derivative showing higher potency than Sitagliptin.[15]
Dihydropyrimidine Hybrid (10g) DPP-4IC₅₀0.041 ± 0.003 (µM)Exhibited stronger in vitro activity than the reference drug Alogliptin.[17][18]
Dihydropyrimidine Hybrid (10i) DPP-4IC₅₀0.044 ± 0.002 (µM)Also showed stronger in vitro activity than Alogliptin.[17][18]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms of Action

The biological effect of DPP-4 inhibitors is mediated through the incretin pathway. The logical flow and key interactions are visualized in the diagrams below.

General Synthesis and Testing Workflow

The following diagram illustrates the typical workflow from the chiral precursor to the final evaluation of biological activity.

G Precursor (S)-Tert-butyl (2-aminopropyl)carbamate Deprotection Boc Deprotection (e.g., Acidic Conditions) Precursor->Deprotection Coupling Amide Coupling (e.g., with β-keto acid) Deprotection->Coupling Product Final Bioactive Compound (e.g., Sitagliptin) Coupling->Product Assay In Vitro Biological Assay (DPP-4 Inhibition) Product->Assay Data Quantitative Data (IC50 Value) Assay->Data

Caption: General workflow from precursor to biological data.

DPP-4 Inhibition Signaling Pathway

This diagram details the mechanism of action for a DPP-4 inhibitor like Sitagliptin in regulating blood glucose.

G cluster_gut Gut / Bloodstream cluster_pancreas Pancreas Food Meal Intake GLP1 Active GLP-1 & GIP (Incretin Hormones) Food->GLP1 stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Beta_Cells β-cells GLP1->Beta_Cells stimulates Alpha_Cells α-cells GLP1->Alpha_Cells inhibits Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 INHIBITS Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose production)

Caption: Mechanism of action for DPP-4 inhibitors.

Experimental Protocols

Detailed methodologies are critical for the synthesis and evaluation of these compounds.

Synthesis of a DPP-4 Inhibitor Intermediate

This protocol is a generalized example based on common coupling reactions used in the synthesis of gliptins.[19][20]

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Dioxane.

    • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (4N in dioxane).

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting diamine salt is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the β-keto acid (1.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or THF, add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the deprotected diamine salt from the previous step, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[19]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled intermediate.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorometric method for determining the IC₅₀ of test compounds against the DPP-4 enzyme.[20][21][22][23]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, commonly Tris-HCl (50 mM, pH 8.0) or HEPES buffer.[20][21]

    • DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[21]

    • Substrate Solution: Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in the assay buffer (e.g., 200 µM).[21]

    • Test Compound Solutions: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve a range of final testing concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the DPP-4 enzyme solution. For blank wells, add 25 µL of assay buffer instead.

    • Add 50 µL of the diluted test compound solution (or buffer for control wells).

    • Incubate the plate at 37°C for 10 minutes.[21][22]

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.[20]

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 15-30 minutes at 37°C.[16][20][22]

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the log of the inhibitor concentration against the percentage of inhibition and fit the data using a four-parameter dose-response model to determine the IC₅₀ value.[16]

Conclusion

This compound is a high-value chiral precursor whose utility is demonstrated through the potent biological activity of the molecules it helps create.[1] Its primary application in the synthesis of DPP-4 inhibitors for type 2 diabetes highlights the importance of stereochemically defined building blocks in designing selective and effective therapeutic agents. The data and protocols presented in this guide underscore the compound's central role in drug discovery and provide a framework for the research and development of novel pharmaceuticals targeting the DPP-4 enzyme and potentially other biological targets.

References

The Synthetic Cornerstone: A Technical Guide to Boc-Protected Diamines in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Among the arsenal of protective group strategies, the use of the tert-butoxycarbonyl (Boc) group to shield amine functionalities stands as a fundamental and versatile technique. This is particularly true for diamines, where selective protection of one amine group unlocks a cascade of possibilities for sequential and controlled molecular construction. This in-depth guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with Boc-protected diamines, offering a critical resource for those at the forefront of chemical innovation.

The selective protection of a single amino group within a diamine is a frequent and often formidable challenge in organic synthesis. Mono-protected diamines are invaluable building blocks, enabling the stepwise functionalization of the two nitrogen atoms, a crucial step in the creation of pharmaceuticals, agrochemicals, and functional materials.[1] The Boc group, lauded for its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions, is a favored choice for amine protection.[2][3]

Selective Mono-Boc Protection: A Tale of Two Amines

Achieving selective mono-protection of diamines can be complicated by the formation of mixtures containing di-protected products and unreacted starting material.[1] While methods like using a large excess of the diamine or slow addition of the protecting agent exist, a more efficient and widely adopted "one-pot" protocol hinges on the selective deactivation of one amino group via mono-protonation.[1] By introducing one equivalent of an acid, one amine is converted to its non-nucleophilic ammonium salt. The remaining free amine can then selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product with high efficiency.[1][4]

A general workflow for this selective mono-Boc protection is illustrated below:

Mono_Boc_Protection_Workflow cluster_setup Reaction Setup cluster_protection Selective Protection cluster_workup Workup and Isolation Diamine Diamine in Anhydrous Methanol Cooling Cool to 0 °C Diamine->Cooling HCl_gen Add Me₃SiCl (in situ HCl generation) Cooling->HCl_gen Equilibration Equilibration to form Diamine Monohydrochloride HCl_gen->Equilibration Boc2O_add Add (Boc)₂O Equilibration->Boc2O_add Reaction Stir at Room Temperature Boc2O_add->Reaction Dilute Dilute with Water Reaction->Dilute Wash Wash with Diethyl Ether (removes di-Boc byproduct) Dilute->Wash Basify Basify to pH > 12 with NaOH Wash->Basify Extract Extract with Dichloromethane Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Mono_Boc_Diamine Mono-Boc-Protected Diamine Dry_Concentrate->Mono_Boc_Diamine Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Boc_SPPS_Workflow Resin Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Synthesis Complete

References

The Pivotal Role of (S)-Tert-butyl (2-aminopropyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl (2-aminopropyl)carbamate , a chiral building block, has emerged as a cornerstone in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a protected primary amine and a chiral center, make it an invaluable synthon in the development of stereospecific drugs. This technical guide provides an in-depth exploration of its application in medicinal chemistry, with a particular focus on its role in the synthesis of potent antiviral agents.

Core Properties and Significance

This compound (CAS No: 121103-15-9) possesses a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine. The chiral center at the C-2 position of the propyl chain is crucial for the stereospecific synthesis of drug molecules, where enantiomeric purity is paramount for therapeutic efficacy and safety.

The principal application of this compound lies in its use as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer and anti-AIDS medications. Its structural motif is particularly prevalent in the architecture of HIV-1 protease inhibitors.

Application in the Synthesis of HIV-1 Protease Inhibitors

The strategic importance of this compound and its derivatives is prominently exemplified in the synthesis of second-generation HIV-1 protease inhibitors like Darunavir and Amprenavir. These drugs are designed to bind with high affinity to the active site of the viral protease, an enzyme critical for the maturation of infectious HIV particles.

The Darunavir and Amprenavir Backbone

While direct synthesis routes starting from this compound are not always explicitly detailed in publicly available literature, the core structural element of this chiral diamine is integral to the final drug structure. Synthetic strategies for these inhibitors often involve the use of a key chiral epoxide intermediate, such as (2S,3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane. This epoxide can be synthesized from N-Boc-L-phenylalanine, and it is plausible that this compound could serve as a precursor to similar chiral amine or epoxide intermediates through various synthetic transformations.

The general synthetic workflow involves the coupling of this chiral core with other key fragments to assemble the final inhibitor. This typically includes Boc-deprotection to liberate the amine for subsequent amide bond formation or other coupling reactions.

Quantitative Data: Potency of Derived HIV-1 Protease Inhibitors

The incorporation of the chiral aminopropyl carbamate moiety contributes significantly to the high potency and favorable resistance profile of drugs like Darunavir and Amprenavir. The following tables summarize key quantitative data for these inhibitors.

InhibitorTargetKᵢ (Inhibition Constant)IC₅₀ (Half-maximal Inhibitory Concentration)
Darunavir Wild-type HIV-1 Protease0.016 nM4.1 nM
Amprenavir Wild-type HIV-1 Protease0.6 nM14.6 ± 12.5 ng/mL
Darunavir Analog (5ac) Wild-type HIV-1 Protease-0.31 nM
Darunavir Analog (5ae) Wild-type HIV-1 Protease-0.28 nM

Note: Data compiled from multiple sources.

Pharmacokinetic Profiles

The pharmacokinetic properties of drugs derived from this scaffold are critical for their clinical success.

DrugAbsorptionDistributionMetabolismExcretion
Darunavir Rapidly absorbed (Tₘₐₓ 2.5-4h). Bioavailability increased from 37% to 82% with ritonavir.~95% plasma protein bound.Extensively metabolized by CYP3A4.Primarily in feces (79.5%) and to a lesser extent in urine (13.9%).
Amprenavir Rapidly absorbed (Tₘₐₓ 1-2h).~90% plasma protein bound.Primarily metabolized by CYP3A4.-

Experimental Protocols

The synthesis of complex molecules using this compound involves several key transformations. Below are representative protocols for Boc-deprotection and subsequent amide coupling.

Protocol 1: Boc-Deprotection

This procedure removes the tert-butyloxycarbonyl protecting group to yield the free primary amine.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the stirred solution, add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can often be used directly in the next step.

    • For HCl/dioxane: The hydrochloride salt of the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Isolation: The resulting diamine salt can be used without further purification or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free diamine.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond between the deprotected diamine and a carboxylic acid.

  • Carboxylic Acid Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of the deprotected (S)-2-aminopropylamine (from Protocol 1, ~1.0-1.2 eq) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.

HIV_Lifecycle_Inhibition cluster_Cell Host CD4+ T-Cell cluster_Extracellular Extracellular Space cluster_Inhibition Mechanism of Protease Inhibitors Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral Proteins Viral Proteins Integrated DNA->Viral Proteins Transcription & Translation Immature Virus Immature Virus Viral Proteins->Immature Virus Assembly Infectious Virus Infectious Virus Immature Virus->Infectious Virus Maturation HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating Infectious Virus->HIV Virion Infects new cell Protease_Inhibitor Darunavir HIV Protease HIV Protease Protease_Inhibitor->HIV Protease Maturation Maturation HIV Protease->Maturation caption HIV Lifecycle and Protease Inhibition

Caption: HIV Lifecycle and Protease Inhibition.

Synthesis_Workflow Start (S)-Tert-butyl (2-aminopropyl)carbamate Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Diamine Chiral Diamine Intermediate Deprotection->Diamine Coupling Amide Coupling (Protocol 2) Diamine->Coupling Carboxylic_Acid Carboxylic Acid Fragment Carboxylic_Acid->Coupling Final_Product Drug Candidate (e.g., HIV Protease Inhibitor) Coupling->Final_Product caption General Synthetic Workflow

Caption: General Synthetic Workflow.

Logical_Relationship Chiral_Building_Block (S)-Tert-butyl (2-aminopropyl)carbamate Stereospecificity Stereospecific Synthesis Chiral_Building_Block->Stereospecificity Enables Drug_Target High Affinity Binding to Target Stereospecificity->Drug_Target Leads to Therapeutic_Efficacy Improved Therapeutic Efficacy Drug_Target->Therapeutic_Efficacy Results in Safety Reduced Off-Target Effects Drug_Target->Safety Contributes to caption Logical Relationship of Chirality to Efficacy

Caption: Logical Relationship of Chirality to Efficacy.

Conclusion

This compound is a vital chiral building block in medicinal chemistry, enabling the stereospecific synthesis of complex and potent pharmaceutical agents. Its application in the development of HIV-1 protease inhibitors like Darunavir and Amprenavir underscores its importance in creating drugs with high efficacy and improved resistance profiles. The ability to selectively deprotect and functionalize its amine groups provides a versatile handle for synthetic chemists, making it a key component in the drug discovery and development pipeline. As the demand for enantiomerically pure drugs continues to grow, the significance of chiral synthons such as this compound in advancing modern medicine will undoubtedly persist.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate from (S)-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis commences with the readily available amino acid, (S)-alanine. The synthetic route involves four key transformations: protection of the amino group with a tert-butoxycarbonyl (Boc) group, reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a mesylate leaving group, and subsequent displacement with an azide followed by reduction to the desired primary amine. This application note includes detailed experimental procedures, a summary of expected yields and purity, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this important intermediate.

Introduction

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate in the synthesis of complex molecules, particularly in drug development where stereochemistry is crucial for biological activity. The presence of a free primary amine and a protected secondary amine allows for selective functionalization, making it a valuable component in the construction of peptide mimics, ligands for asymmetric catalysis, and various pharmacologically active compounds. The synthesis described herein provides a reliable and scalable method for obtaining this compound from the inexpensive and enantiomerically pure starting material, (S)-alanine.

Overall Synthetic Scheme

The synthesis of this compound from (S)-alanine is a four-step process. The overall transformation is depicted below:

Caption: Overall synthetic route from (S)-alanine.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-(S)-alanine (Boc-(S)-Alanine)

This step involves the protection of the amino group of (S)-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • (S)-Alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Distilled water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL).

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield Boc-(S)-alanine as a white solid.

Step 2: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-(S)-Alaninol)

The carboxylic acid of Boc-(S)-alanine is reduced to a primary alcohol using a mixed anhydride method followed by reduction with sodium borohydride.

Materials:

  • Boc-(S)-Alanine

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-(S)-alanine (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (1.1 eq) dropwise, maintaining the temperature below -10 °C.

  • Add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed -10 °C.

  • Stir the reaction mixture at -15 °C for 30 minutes.

  • In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.

  • Slowly add the mixed anhydride solution to the NaBH₄ solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain Boc-(S)-alaninol.

Step 3: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

The primary alcohol of Boc-(S)-alaninol is converted to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • Boc-(S)-Alaninol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-(S)-alaninol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the mesylate, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

The mesylate is displaced by an azide, followed by reduction of the azide to the primary amine to yield the final product.

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Azide Formation

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and heat the reaction mixture to 80 °C.

  • Stir the reaction overnight at 80 °C.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting azide is often used directly in the next step.

Part B: Azide Reduction

  • Dissolve the crude azide in methanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify by flash column chromatography (e.g., silica gel, DCM:MeOH with 1% triethylamine) to obtain this compound.

Data Presentation

StepProductStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (by NMR/LC-MS)
1Boc-(S)-Alanine(S)-Alanine189.2190-98%>98%
2Boc-(S)-AlaninolBoc-(S)-Alanine175.2385-95%>97%
3(S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonateBoc-(S)-Alaninol253.3190-99% (crude)Used directly
4This compound(S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate174.2475-85% (over 2 steps)>98%

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Mesylation cluster_step4 Step 4: Amination s1_start (S)-Alanine s1_reagents Boc₂O, NaOH Dioxane/H₂O s1_start->s1_reagents s1_product Boc-(S)-Alanine s1_reagents->s1_product s2_reagents 1. Isobutyl chloroformate, NMM 2. NaBH₄ s1_product->s2_reagents s2_product Boc-(S)-Alaninol s2_reagents->s2_product s3_reagents MsCl, Et₃N, DCM s2_product->s3_reagents s3_product (S)-2-((Boc)amino)propyl methanesulfonate s3_reagents->s3_product s4_reagents1 NaN₃, DMF s3_product->s4_reagents1 s4_intermediate (S)-tert-butyl (2-azidopropyl)carbamate s4_reagents1->s4_intermediate s4_reagents2 H₂, Pd/C, MeOH s4_intermediate->s4_reagents2 s4_product (S)-Tert-butyl (2-aminopropyl)carbamate s4_reagents2->s4_product

Caption: Experimental workflow for the synthesis.

logical_relationships Start Chiral Pool Starting Material ((S)-Alanine) Protect Protect Amino Group (Boc Protection) Start->Protect Activate_Reduce Activate & Reduce Carboxylic Acid (Mixed Anhydride & NaBH₄) Protect->Activate_Reduce Activate_OH Activate Hydroxyl Group (Mesylation) Activate_Reduce->Activate_OH Introduce_N Introduce Second Nitrogen (Azide Displacement) Activate_OH->Introduce_N Reduce_N Reduce to Amine (Hydrogenation) Introduce_N->Reduce_N Final Final Product (this compound) Reduce_N->Final

Caption: Logical relationships of the synthetic steps.

Application Notes and Protocols for the Chiral Resolution of tert-Butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic tert-butyl (2-aminopropyl)carbamate, a valuable chiral building block in pharmaceutical synthesis. The primary method detailed is diastereomeric salt crystallization, a robust and scalable technique for separating enantiomers. This guide offers a comprehensive workflow, from the selection of a resolving agent to the isolation and analysis of the desired enantiomer.

Introduction

Chiral amines are fundamental components in a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the isolation of single enantiomers a critical step in drug development and synthesis. tert-Butyl (2-aminopropyl)carbamate is a key intermediate, and its resolution into pure (R)- and (S)-enantiomers is of significant interest. Diastereomeric salt crystallization is a classical and widely used method for chiral resolution on an industrial scale.[1] This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[2] Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.[3] Subsequent liberation of the amine from the purified diastereomeric salt yields the desired enantiomer.

Chiral Resolution via Diastereomeric Salt Crystallization

The most common approach for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent.[1] For the resolution of basic compounds like tert-butyl (2-aminopropyl)carbamate, chiral acids such as tartaric acid and its derivatives are excellent candidates.[2][4] The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields.

Logical Workflow for Diastereomeric Salt Crystallization

cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Amine cluster_3 Analysis racemate Racemic tert-butyl (2-aminopropyl)carbamate mixing Mixing and Heating racemate->mixing resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol/Water) solvent->mixing cooling Cooling and Crystallization mixing->cooling filtration Filtration cooling->filtration crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other diastereomer) filtration->mother_liquor base_treatment Base Treatment (e.g., NaOH) crystals->base_treatment extraction Solvent Extraction base_treatment->extraction pure_enantiomer Pure Enantiomer ((R) or (S)-tert-butyl (2-aminopropyl)carbamate) extraction->pure_enantiomer analysis Purity and Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a representative method for the chiral resolution of tert-butyl (2-aminopropyl)carbamate using L-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic tert-butyl (2-aminopropyl)carbamate

  • L-(+)-Tartaric acid

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic tert-butyl (2-aminopropyl)carbamate (1 equivalent) in methanol.

    • In a separate beaker, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm water.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Heat the resulting mixture to reflux for 30 minutes to ensure complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. These crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer and can be processed separately to isolate the other enantiomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected crystals from a suitable solvent system (e.g., methanol/water). The optimal solvent ratio should be determined experimentally.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 11). This will deprotonate the amine.

    • Extract the liberated free amine into an organic solvent such as dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched tert-butyl (2-aminopropyl)carbamate.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Data Presentation

The following table presents representative data for a successful chiral resolution of a primary amine using a chiral acid. The values are illustrative and may vary depending on the specific experimental conditions.

ParameterDiastereomeric Salt Crystallization
Resolving Agent L-(+)-Tartaric Acid
Solvent System Methanol/Water
Yield of Diastereomeric Salt (1st Crop) 40-50% (based on one enantiomer)
Diastereomeric Excess (de) of Salt >95%
Yield of Enantiomerically Pure Amine 35-45% (based on one enantiomer)
Enantiomeric Excess (ee) of Amine >98%

Alternative Resolution Strategies

While diastereomeric salt crystallization is a common method, other techniques can also be employed for the chiral resolution of amines.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[5][6] In the case of a racemic amine, an enzyme can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[7]

cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Deprotection racemate Racemic Amine (R and S) enzyme Lipase (e.g., Candida antarctica Lipase B) racemate->enzyme acyl_donor Acyl Donor acyl_donor->enzyme product_mixture Mixture: Acylated Amine (e.g., S-enantiomer) + Unreacted Amine (e.g., R-enantiomer) enzyme->product_mixture separation Chromatographic Separation product_mixture->separation acylated_amine Acylated Amine separation->acylated_amine unreacted_amine Unreacted Amine separation->unreacted_amine deprotection Hydrolysis acylated_amine->deprotection pure_enantiomer Pure S-Enantiomer deprotection->pure_enantiomer

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. While highly effective, scaling up chromatographic separations can be more complex and costly than crystallization methods.

Conclusion

The chiral resolution of tert-butyl (2-aminopropyl)carbamate is a critical step for its application in asymmetric synthesis. Diastereomeric salt crystallization with a suitable chiral acid like L-(+)-tartaric acid offers a practical and scalable method for obtaining the desired enantiomers in high purity. For laboratory-scale separations or when crystallization is challenging, enzymatic kinetic resolution and chiral chromatography provide excellent alternative strategies. The choice of method will depend on factors such as the desired scale of the resolution, cost, and available equipment.

References

Application of (S)-Tert-butyl (2-aminopropyl)carbamate Analogs in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties, novel structural motifs, and tailored functionalities. A key modification is the introduction of a primary amine on the side chain of an amino acid, which serves as a versatile handle for subsequent modifications such as PEGylation, lipidation, cyclization, or the attachment of payloads like fluorophores or cytotoxic drugs.

While the user's query specified (S)-Tert-butyl (2-aminopropyl)carbamate, the standard and commercially prevalent building blocks for introducing a Boc-protected side-chain amine in solid-phase peptide synthesis (SPPS) are orthogonally protected derivatives of L-2,3-diaminopropionic acid (Dap). These are N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH) for Fmoc-based SPPS and N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) for Boc-based SPPS.[1][2] This document will focus on the application of these widely used reagents.

The orthogonal protection strategy is crucial for the successful synthesis of complex peptides with side-chain modifications.[3] In Fmoc-SPPS, the base-labile Fmoc group on the α-amine is removed at each cycle, while the acid-labile Boc group on the β-amine side chain remains intact. Conversely, in Boc-SPPS, the acid-labile Boc group on the α-amine is cleaved, while the base-labile Fmoc group on the side chain is stable. This allows for selective deprotection of the side chain on-resin for further derivatization.[1][4]

Key Applications

The primary application of incorporating Dap derivatives is to introduce a modifiable primary amine into a peptide sequence. This is particularly valuable in:

  • Synthesis of Antimicrobial Peptides (AMPs): Many AMPs derive their activity from a cationic nature. The incorporation of Dap residues can enhance the positive charge and amphipathicity of peptides, which is crucial for their interaction with bacterial membranes.[5]

  • Peptide-Drug Conjugates (PDCs): The side-chain amine of Dap provides a specific attachment point for cytotoxic drugs, creating targeted therapeutic agents.

  • Fluorescent Labeling and Imaging: Fluorophores can be conjugated to the Dap side chain to create probes for studying biological processes.

  • Peptide Cyclization: The side-chain amine can be used to form lactam bridges with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to conformationally constrained and often more stable peptides.

Data Presentation

The efficiency of incorporating Dap derivatives is comparable to standard amino acids, provided that appropriate coupling reagents are used. The following table summarizes expected efficiencies and monitoring methods for SPPS incorporating Fmoc-Dap(Boc)-OH or Boc-Dap(Fmoc)-OH.[4]

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual Fmoc-SPPS process for incorporating an Fmoc-Dap(Boc)-OH residue into a peptide chain on a Rink Amide resin.[1]

1. Resin Preparation:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 10 minutes at room temperature.
  • Drain the solution.
  • Repeat the piperidine treatment one more time.
  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-Dap(Boc)-OH:

  • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF.
  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[1]
  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

5. On-Resin Boc Deprotection of Dap Side Chain (Optional):

  • Treat the peptide-resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
  • Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DMF, and then wash again with DMF and DCM.

6. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5).[2]
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Incorporation of Boc-Dap(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-Dap(Fmoc)-OH residue.[4]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in DCM for 30-60 minutes.[4]

2. Boc Deprotection:

  • Treat the resin with 25-50% TFA in DCM for 20-30 minutes.[4]
  • Wash the resin with DCM (3-5 times), isopropanol (2 times), and then DCM (3 times).[4]

3. Neutralization:

  • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DCM (3-5 times).[4]

4. Coupling of Boc-Dap(Fmoc)-OH:

  • Prepare the coupling solution by dissolving Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.[2]
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the reaction with a Kaiser test.

5. Washing:

  • Wash the resin with DMF (3 times) and DCM (3 times).

6. On-Resin Fmoc Deprotection of Dap Side Chain (Optional):

  • Treat the peptide-resin with 20% piperidine in DMF for 20 minutes.
  • Wash the resin with DMF and DCM.

7. Final Cleavage and Deprotection:

  • For final cleavage from a Merrifield or MBHA resin, anhydrous Hydrogen Fluoride (HF) is typically used. This requires specialized equipment.[6]
  • A common HF cleavage cocktail is HF:anisole (9:1). The cleavage is typically performed at 0°C for 1 hour.[7]
  • After evaporation of the HF, the peptide is precipitated and washed with cold diethyl ether.

Visualizations

spss_workflow Resin Resin Deprotection Nα-Deprotection (Fmoc or Boc) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Dap(Boc)-OH) Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cleavage Final Cleavage & Deprotection Wash2->Cleavage No Side Chain Mod. Cycle->Deprotection Next Amino Acid SideChain_Deprotection Optional: On-Resin Side Chain Deprotection Cycle->SideChain_Deprotection Final Amino Acid SideChain_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

antimicrobial_peptide_synthesis cluster_SPPS Solid-Phase Peptide Synthesis Start Start with Rink Amide Resin Elongation Peptide Chain Elongation (Standard Fmoc-AAs) Start->Elongation Dap_Coupling Incorporate Fmoc-Dap(Boc)-OH Elongation->Dap_Coupling Final_Elongation Complete Peptide Sequence Dap_Coupling->Final_Elongation Cleavage Cleavage from Resin (TFA Cocktail) Final_Elongation->Cleavage Crude_Peptide Crude Cationic Peptide (with Boc on Dap) Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Peptide Purified Antimicrobial Peptide (Free Amines) Purification->Final_Peptide

Caption: Synthesis of a cationic antimicrobial peptide using Fmoc-Dap(Boc)-OH.

References

Application Notes and Protocols: Boc Deprotection of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in pharmaceutical and peptide chemistry. Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides a detailed protocol for the deprotection of (S)-Tert-butyl (2-aminopropyl)carbamate to yield (S)-1,2-diaminopropane, a valuable chiral building block in the synthesis of pharmaceuticals.[1] The protocols described herein are based on established methodologies for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Reactant and Product Overview

A summary of the key physical and chemical properties of the starting material and the expected product is provided in the table below for easy reference.

PropertyThis compound(S)-1,2-Diaminopropane(S)-1,2-Diaminopropane Dihydrochloride
Molecular Formula C₈H₁₈N₂O₂C₃H₁₀N₂C₃H₁₂Cl₂N₂
Molecular Weight 174.24 g/mol [1]74.13 g/mol [2]147.05 g/mol
CAS Number 121103-15-9[3]15967-72-3[2]19777-66-3
Appearance Not specified (typically a solid or oil)Colorless liquid[4]Light yellow powder[5]
Boiling Point Not specified119.6 °C[4]Not applicable
Melting Point Not specified-37.1 °C[4]227-229 °C[5]
Purity ≥97% (typical commercial purity)[3]Not specified≥99% (typical commercial purity)[5]

Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group proceeds via an acid-catalyzed elimination mechanism. The following diagram illustrates the key steps involved in this transformation.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Protonated_Intermediate Protonated Carbamate Protonation->Protonated_Intermediate Cleavage Cleavage of t-butyl-oxygen bond Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid t_Butyl_Cation tert-Butyl Cation Cleavage->t_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine_Product (S)-1,2-Diaminopropane Decarboxylation->Amine_Product CO2 CO₂ Decarboxylation->CO2 Protonated_Amine Protonated Diamine (Salt Form) Amine_Product->Protonated_Amine + H⁺

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocols

Two common and effective methods for the deprotection of Boc-protected amines are presented below. The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[6]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and evolves carbon dioxide gas.[7] Ensure adequate ventilation and do not seal the reaction vessel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-1,2-diaminopropane.

  • Further purification, if necessary, can be achieved by distillation.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is also highly effective and often yields the product as the hydrochloride salt, which can be advantageous for purification and storage.[6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane or methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane or methanol (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The product, (S)-1,2-diaminopropane dihydrochloride, may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-1,2-diaminopropane dihydrochloride.

Experimental Workflow

The following diagram outlines the general workflow for the Boc deprotection of this compound.

Experimental_Workflow General Workflow for Boc Deprotection Start Start: (S)-Tert-butyl (2-aminopropyl)carbamate Dissolution Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolution Acid_Addition Add Acidic Reagent (TFA or HCl solution) Dissolution->Acid_Addition Reaction Stir at Room Temperature (Monitor Progress) Acid_Addition->Reaction Workup Work-up Reaction->Workup TFA_Workup 1. Evaporate Solvent & Excess TFA 2. Basify with NaHCO₃ 3. Extract with Organic Solvent Workup->TFA_Workup TFA Method HCl_Workup 1. Evaporate Solvent 2. Triturate with Ether 3. Filter Workup->HCl_Workup HCl Method Drying Dry Organic Layer (e.g., Na₂SO₄) TFA_Workup->Drying Final_Product_Salt Final Product: (S)-1,2-Diaminopropane Dihydrochloride HCl_Workup->Final_Product_Salt Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation or Recrystallization) Evaporation->Purification Final_Product_Freebase Final Product: (S)-1,2-Diaminopropane Purification->Final_Product_Freebase

Caption: A generalized experimental workflow for Boc deprotection.

Quantitative Data Summary

While specific yields for the deprotection of this compound are not extensively reported in the literature, Boc deprotections of primary amines using the methods described are generally high-yielding. The following table provides expected outcomes based on similar transformations.

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Typical Reaction Time 1 - 4 hours2 - 16 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Expected Yield >90%>90%
Expected Purity High (purification may be required)High (often pure after precipitation)

Note: Reaction conditions, particularly reaction time, may need to be optimized for this specific substrate to ensure complete conversion and minimize side reactions. It is highly recommended to monitor the reaction progress using an appropriate analytical method.

Safety Considerations

  • Both trifluoroacetic acid and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • The deprotection reaction evolves carbon dioxide gas, which can cause pressure buildup. Never perform this reaction in a sealed vessel.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

References

Application Notes and Protocols for Coupling Reactions Using (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl (2-aminopropyl)carbamate is a chiral bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a Boc-protected primary amine, allows for selective and sequential chemical modifications. This attribute makes it a valuable synthon for introducing a chiral 1,2-diaminopropane moiety, which is a common structural motif in various biologically active molecules, including antiviral and anticancer agents. Furthermore, its role as a linker in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlights its versatility and importance.

These application notes provide detailed protocols for two primary classes of coupling reactions utilizing this compound: amide bond formation and reductive amination. Additionally, we present its application in the synthesis of PROTACs, complete with a visualization of the targeted protein degradation pathway.

Data Presentation: Quantitative Analysis of Coupling Reactions

The following tables summarize representative yields for amide coupling and reductive amination reactions involving this compound and analogous Boc-protected diamines. These data are compiled from various sources to provide a comparative overview of different coupling reagents and reaction conditions.

Table 1: Amide Coupling Reactions with Boc-Protected Amines

Carboxylic Acid PartnerCoupling ReagentsBaseSolventTime (h)Yield (%)Reference Analogue
Benzoic AcidEDC, HOBt, DMAPDIPEACH₃CN14724-t-butylaniline derivative[1]
4-Fluorobenzoic AcidEDCI, HOBtDIPEADMF374tert-butyl 2-aminophenyl carbamate[1]
4-(1H-indol-2-yl)butanoic acidEDCI, HOBtDIPEADMF375.7tert-butyl 2-aminophenyl carbamate[1]
Boc-ValineEDC, HOBt, DMAP-CH₃CN1465Hydroxyethylamine sulfonamide isostere[1]
Generic Carboxylic AcidHATUDIPEADMF2-18HighDeprotected 1,3-diaminopropane[2]
NHS Ester-DIPEADMF4-18Hightert-Butyl (3-aminopropyl)carbamate[3]

Table 2: Reductive Amination Reactions with Various Amines

Carbonyl PartnerReducing AgentCatalystSolventTemperature (°C)Yield (%)Reference Analogue
p-MethoxybenzaldehydeH₂Co-containing composite-10072-96n-butylamine[4]
p-ChlorobenzaldehydeH₂Co-containing composite-10060-89n-butylamine[4]
Various Aldehydes/KetonesBH₃N(C₂H₅)₃-NeatMildExcellentVarious amines[4][5]
Aromatic AldehydesNaBH₄Boric AcidSolvent-free-HighVarious amines[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of a carboxylic acid with this compound using carbodiimide activation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_workflow Amide Coupling Workflow start Dissolve Carboxylic Acid in Anhydrous DMF preactivation Add HOBt and EDC Stir for 15 min at RT start->preactivation 1 coupling Add Amine Solution to Activated Acid preactivation->coupling 2 amine_prep Dissolve (S)-Tert-butyl (2-aminopropyl)carbamate and DIPEA in DMF amine_prep->coupling 3 reaction Stir at RT for 12-24h Monitor by TLC/LC-MS coupling->reaction 4 workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) reaction->workup 5 purification Dry, Concentrate, and Purify (Flash Chromatography) workup->purification 6 end Purified Amide Product purification->end 7

Experimental workflow for amide bond formation.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of secondary amines via reductive amination of a carbonyl compound with this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

G cluster_workflow Reductive Amination Workflow start Combine Carbonyl and This compound in Anhydrous DCM imine_formation Stir at RT for 1-2h (Optional: Acetic Acid for Ketones) start->imine_formation 1. Imine Formation reduction Add Reducing Agent (e.g., STAB) Portion-wise imine_formation->reduction 2. Reduction reaction Stir at RT for 12-24h Monitor by TLC/LC-MS reduction->reaction 3. Reaction quench Quench with Saturated Aqueous NaHCO₃ reaction->quench 4. Quenching extraction Separate Layers and Extract Aqueous Phase with DCM quench->extraction 5. Workup purification Combine Organics, Dry, Concentrate, and Purify extraction->purification 6. Purification end Purified Secondary Amine purification->end 7. Isolation

Experimental workflow for reductive amination.

Application in Targeted Protein Degradation: PROTAC Synthesis

This compound and its analogs are valuable linkers in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7][8] The linker's length, rigidity, and stereochemistry are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[7]

The synthesis of a PROTAC using a diamine linker typically involves a sequential amide coupling strategy. First, the free primary amine of the Boc-protected diamine is coupled to a carboxylic acid-functionalized E3 ligase ligand. Following this, the Boc protecting group is removed under acidic conditions to reveal the second primary amine, which is then coupled to a carboxylic acid-functionalized POI ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC in inducing the degradation of a target protein.

G cluster_pathway PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling Recycled PROTAC Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation

PROTAC-mediated targeted protein degradation pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. The protocols provided herein for amide coupling and reductive amination offer robust methods for the incorporation of this chiral diamine synthon. Its application in the synthesis of PROTACs underscores its importance in the development of novel therapeutic modalities. Researchers can leverage the information and protocols in these application notes to facilitate their synthetic efforts and advance their drug development programs.

References

Application Notes and Protocols for (S)-Tert-butyl (2-aminopropyl)carbamate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-butyl (2-aminopropyl)carbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its stereochemical purity and the presence of two differentially protected amino groups make it a versatile synthon for introducing a chiral 1,2-diaminopropane moiety into target molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of complex chiral molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol
Appearance Colorless to light yellow oil or solid
Chirality (S)-enantiomer
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, methanol, THF)
Storage Store in a cool, dry place away from incompatible materials.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including those with potential therapeutic applications. Its incorporation can be critical for achieving the desired stereochemistry, which is often paramount for biological activity and minimizing off-target effects.

Synthesis of Chiral Heterocycles

One of the key applications of this chiral building block is in the synthesis of enantiomerically pure heterocyclic compounds. For instance, it can be derived from (S)-Boc-alanine and subsequently used to construct complex chiral amines, such as (S)-1-(heteroaryl)-1-aminoethanes. These heterocyclic amines are prevalent scaffolds in many pharmaceutical agents.

A multi-step synthesis starting from commercially available (S)-Boc-alanine can yield a variety of (S)-1-(heteroaryl)-1-aminoethanes. The process involves the formation of an ynone derived from (S)-Boc-alanine, followed by cyclization with various N,N-1,3-dinucleophiles (e.g., amidines, α-aminoazoles). The final step involves the acidolytic removal of the Boc protecting group to furnish the desired chiral primary amine.

Quantitative Data from a Representative Synthesis:

StepProductYieldDiastereomeric Ratio (d.r.)
Boc Deprotection of Pyrimidine Derivatives(S)-1-(Pyrimidin-2-yl)-1-ethylamines79–89%N/A
Boc Deprotection of Pyrazolo[1,5-a]pyrimidine Derivatives(S)-1-(Pyrazolo[1,5-a]pyrimidin-7-yl)ethanamines47-94%N/A
Stereoselective Catalytic Hydrogenation4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines~90%~4:1

Table 1: Representative yields and diastereomeric ratios for the synthesis of chiral heterocycles derived from (S)-Boc-alanine.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using this compound

This protocol describes a general method for the coupling of this compound with a carboxylic acid to form a chiral amide linkage. This is a fundamental transformation in the synthesis of many complex molecules.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral amide.

Protocol 2: Boc Deprotection to Yield a Chiral Primary Amine

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine, which can then be used in subsequent synthetic steps.

Materials:

  • Boc-protected chiral amine (from Protocol 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected chiral amine (1.0 eq) in dichloromethane.

  • To this solution, add an excess of the deprotecting agent (e.g., 5-10 eq of TFA or a solution of HCl in dioxane) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection start Carboxylic Acid + This compound reagents1 EDCI, HOBt, DIPEA DMF, 0°C to RT start->reagents1 1. product1 Boc-Protected Chiral Amide reagents1->product1 2. reagents2 TFA or HCl/Dioxane DCM, RT product1->reagents2 3. product2 Chiral Primary Amine reagents2->product2 4.

Caption: General workflow for the utilization of this compound.

chiral_building_block_concept cluster_synthesis Asymmetric Synthesis cluster_drug_development Drug Development chiral_block (S)-tert-butyl (2-aminopropyl)carbamate chiral_product Enantiomerically Pure Intermediate chiral_block->chiral_product prochiral_substrate Prochiral Substrate prochiral_substrate->chiral_product api Active Pharmaceutical Ingredient (API) chiral_product->api target Biological Target (e.g., Enzyme, Receptor) api->target Binds to effect Therapeutic Effect target->effect Modulates

Caption: Role of chiral building blocks in drug development.

References

Application of (S)-Tert-butyl (2-aminopropyl)carbamate in PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1] These heterobifunctional molecules are designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and chemical composition of the linker influence the orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]

(S)-Tert-butyl (2-aminopropyl)carbamate: A Chiral Building Block for PROTAC Linkers

This compound is a chiral, bifunctional building block that can be incorporated into PROTAC linkers. Its structure features a Boc-protected primary amine and a free primary amine on a propyl backbone, with a methyl group introducing chirality at the second carbon. This chirality can influence the three-dimensional conformation of the PROTAC, potentially impacting the stability and geometry of the ternary complex.

The primary amine serves as a reactive handle for conjugation to either the warhead (POI-binding ligand) or the E3 ligase ligand, typically through amide bond formation. The Boc-protected amine provides an orthogonal protecting group that can be removed under acidic conditions to allow for the subsequent attachment of the other half of the PROTAC molecule. This modular approach is a cornerstone of PROTAC synthesis.[1]

General Principles of PROTAC Synthesis using this compound

The synthesis of a PROTAC incorporating this compound typically follows a convergent or sequential strategy. The general workflow involves the following key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the this compound to expose the primary amine.

  • Coupling Reaction: The resulting free amine is then coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents.

  • Second Coupling Reaction: The other terminus of the linker is then deprotected (if necessary) and coupled to the second ligand.

The order of these steps can be varied depending on the specific synthetic strategy and the nature of the warhead and E3 ligase ligands.

Experimental Protocols

Protocol 1: Boc Deprotection of an Amine-Containing Linker Building Block

This protocol describes the removal of the Boc protecting group from a generic Boc-protected amine to yield the free amine for subsequent coupling reactions.

Materials:

  • Boc-protected amine linker building block (e.g., this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM (approximately 10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

Protocol 2: Amide Bond Formation

This protocol outlines the coupling of a free amine (generated from Protocol 1) with a carboxylic acid-functionalized molecule (either the warhead or E3 ligase ligand).

Materials:

  • Carboxylic acid-functionalized component (warhead or E3 ligase ligand) (1.0 eq)

  • Deprotected amine-linker (from Protocol 1) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Lithium chloride (LiCl) solution (5%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-linker in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired amide-coupled product.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax (maximum degradation): The maximum percentage of target protein degradation achievable with the PROTAC.

As no specific quantitative data for PROTACs utilizing this compound is publicly available, a hypothetical data table is presented below to illustrate how such data would be structured.

PROTAC IDTarget ProteinE3 LigaseLinker MoietyCell LineDC50 (nM)Dmax (%)
Hypothetical-1BRD4VHL(S)-2-aminopropylHeLa50>90
Hypothetical-2BRD4Cereblon(S)-2-aminopropyl22Rv175>85

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

General PROTAC Synthesis Workflow

The following diagram outlines a typical synthetic workflow for assembling a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_1 Synthesis Pathway Warhead Warhead (POI Ligand) with coupling handle Step1 Step 1: Coupling Warhead->Step1 Linker_Building_Block (S)-Tert-butyl (2-aminopropyl)carbamate Linker_Building_Block->Step1 E3_Ligase_Ligand E3 Ligase Ligand with coupling handle Step3 Step 3: Coupling E3_Ligase_Ligand->Step3 Intermediate Warhead-Linker Intermediate Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 Deprotected_Intermediate Deprotected Intermediate Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A modular workflow for the synthesis of a PROTAC.

Conclusion

This compound represents a valuable, chiral building block for the construction of PROTAC linkers. Its bifunctional nature and the presence of an orthogonal protecting group facilitate a modular and efficient synthetic approach. While specific examples of its application in highly potent PROTACs are not widely documented in publicly available literature, the general principles and protocols outlined here provide a solid foundation for researchers to explore its potential in the rational design and synthesis of novel protein degraders. The chirality introduced by this linker may offer a subtle yet powerful tool for optimizing the ternary complex formation and ultimately, the degradation efficacy of PROTACs. Further empirical investigation into the structure-activity relationship of PROTACs containing this and other chiral linkers is warranted.

References

Large-Scale Synthesis of Optically Active trans-tert-Butyl-2-aminocyclopentylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis and optical resolution of trans-tert-butyl-2-aminocyclopentylcarbamate, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy involves the preparation of a racemic mixture followed by diastereomeric salt resolution to yield the individual enantiomers, (1R,2R)- and (1S,2S)-trans-tert-butyl-2-aminocyclopentylcarbamate. This compound serves as a crucial component in the synthesis of modified peptide nucleic acids (PNAs), which have emerged as promising tools for gene targeting and diagnostics. Detailed experimental procedures, characterization data, and a workflow for its application in PNA-based DNA detection are presented.

Introduction

Optically active trans-1,2-diaminocyclopentane derivatives are important scaffolds in the design of chiral ligands and pharmaceuticals. The title compound, trans-tert-butyl-2-aminocyclopentylcarbamate, in its enantiomerically pure forms, is a key precursor for the synthesis of conformationally constrained peptide nucleic acid (PNA) monomers.[1] PNAs are synthetic analogs of DNA with a neutral peptide-like backbone, which allows for strong and specific binding to DNA and RNA targets. The incorporation of the trans-aminocyclopentyl moiety into the PNA backbone can enhance its binding affinity and nuclease resistance, making it a valuable tool for various therapeutic and diagnostic applications.

This application note details a practical and scalable synthetic route to obtain multigram quantities of both enantiomers of trans-tert-butyl-2-aminocyclopentylcarbamate without the need for chromatography. The synthesis begins with the preparation of a racemic mixture, followed by an efficient optical resolution using a chiral resolving agent.

Synthesis Workflow

The overall synthetic strategy for producing the optically active target compound is depicted below. It involves the synthesis of the racemic mixture of trans-tert-butyl-2-aminocyclopentylcarbamate, followed by a classical resolution using a chiral acid to separate the two enantiomers.

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Optical Resolution start Starting Materials racemic_synthesis Synthesis of Racemic trans-tert-Butyl- 2-aminocyclopentylcarbamate start->racemic_synthesis racemic_product Racemic Mixture racemic_synthesis->racemic_product diastereomeric_salt Diastereomeric Salt Formation racemic_product->diastereomeric_salt resolving_agent Chiral Resolving Agent (e.g., 10-Camphorsulfonic Acid) resolving_agent->diastereomeric_salt separation Fractional Crystallization diastereomeric_salt->separation enantiomer_1 (1R,2R)-Enantiomer separation->enantiomer_1 enantiomer_2 (1S,2S)-Enantiomer separation->enantiomer_2

Caption: Overall workflow for the synthesis and resolution of optically active trans-tert-butyl-2-aminocyclopentylcarbamate.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This protocol is adapted from the literature for a large-scale preparation.

Materials:

  • trans-1,2-Diaminocyclopentane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of trans-1,2-diaminocyclopentane (e.g., 1 mole equivalent) in methanol (e.g., 5-10 volumes) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.05 mole equivalents) in methanol dropwise to the cooled diamine solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic trans-tert-butyl-2-aminocyclopentylcarbamate. The product can be used in the next step without further purification.

Protocol 2: Optical Resolution of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This protocol utilizes (1S)-(+)-10-camphorsulfonic acid as the resolving agent. A similar procedure can be followed with (1R)-(-)-10-camphorsulfonic acid to obtain the other enantiomer as the less soluble salt.

Materials:

  • Racemic trans-tert-butyl-2-aminocyclopentylcarbamate

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Methanol (MeOH) or other suitable solvent (e.g., acetonitrile)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and flask

  • pH meter or pH paper

Procedure:

  • Dissolve the racemic trans-tert-butyl-2-aminocyclopentylcarbamate (e.g., 1 mole equivalent) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (e.g., 1 mole equivalent) in a minimal amount of hot methanol.

  • Slowly add the CSA solution to the diamine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel and wash with cold diethyl ether. This salt will contain one of the enantiomers.

  • The mother liquor will be enriched in the other diastereomeric salt.

  • To isolate the free amine, suspend the collected crystals in a mixture of dichloromethane and 1 M NaOH solution. Stir until all the solid has dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched trans-tert-butyl-2-aminocyclopentylcarbamate.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.

Data Presentation

CompoundStereoisomerYield (%)Enantiomeric Excess (ee%)
trans-tert-Butyl-2-aminocyclopentylcarbamate (Racemic)Racemic>95N/A
trans-tert-Butyl-2-aminocyclopentylcarbamate(1R,2R)40-45>98
trans-tert-Butyl-2-aminocyclopentylcarbamate(1S,2S)40-45>98

*Yield based on the starting racemic mixture after resolution and isolation.

Application: PNA-Based DNA Detection

The optically active trans-tert-butyl-2-aminocyclopentylcarbamate is a key building block for synthesizing modified Peptide Nucleic Acids (PNAs). These PNAs can be designed as probes for the sequence-specific detection of DNA, for example, in diagnostic applications for identifying pathogenic DNA. The workflow for such an application is outlined below.

G cluster_pna_synthesis PNA Probe Synthesis cluster_detection DNA Detection Workflow start Optically Active trans-tert-Butyl-2-aminocyclopentylcarbamate monomer_synthesis Synthesis of PNA Monomer start->monomer_synthesis pna_synthesis Solid-Phase PNA Synthesis monomer_synthesis->pna_synthesis pna_probe Fluorescently Labeled PNA Probe pna_synthesis->pna_probe hybridization Hybridization of PNA Probe to Target DNA Sequence pna_probe->hybridization sample DNA Sample sample->hybridization detection Fluorescence Detection hybridization->detection result Detection of Target DNA detection->result

Caption: Workflow for the application of optically active trans-tert-butyl-2-aminocyclopentylcarbamate in PNA-based DNA detection.

This workflow illustrates the synthesis of a PNA probe incorporating the chiral monomer and its subsequent use in a hybridization-based assay to detect a specific DNA sequence. The fluorescence signal is generated upon binding of the PNA probe to its complementary DNA target.

Conclusion

The protocols described herein provide a robust and scalable method for the synthesis of enantiomerically pure trans-tert-butyl-2-aminocyclopentylcarbamate. The availability of this chiral building block in large quantities is essential for its application in the development of advanced PNA-based diagnostics and therapeutics. The detailed procedures and workflows are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for NMR Spectroscopy of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread use stems from its high stability under various reaction conditions and its facile removal under mild acidic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the routine and in-depth characterization of Boc-protected amines, providing unambiguous confirmation of successful protection, structural integrity, and purity. This document offers detailed application notes and standardized protocols for the NMR analysis of this critical class of compounds.[1][2][3]

Application Notes

Qualitative Analysis: Structural Verification

NMR spectroscopy provides a definitive "fingerprint" of a Boc-protected amine, allowing for unequivocal structural confirmation.

  • ¹H NMR Spectroscopy : The most characteristic signal in the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears in the upfield region, around 1.4-1.5 ppm .[1][3] The chemical environment of the amine can slightly influence this chemical shift. Protons on the carbon alpha to the nitrogen (α-protons) are also diagnostic and are typically found in the range of 2.3-3.0 ppm , being deshielded by the adjacent nitrogen atom.[4] The N-H proton of the carbamate can sometimes be observed, often as a broad signal, and its chemical shift is highly dependent on the solvent and concentration.[2][4]

  • ¹³C NMR Spectroscopy : The presence of the Boc group is unequivocally confirmed in the ¹³C NMR spectrum by three distinct signals:

    • The nine equivalent methyl carbons (C(CH₃)₃) typically resonate around 28.4 ppm .[3]

    • The quaternary carbon (C(CH₃)₃) appears at approximately 80.1 ppm .[3]

    • The carbonyl carbon (C=O) of the carbamate is observed further downfield, generally in the range of 152-156 ppm .[3][5]

Quantitative Analysis

Quantitative NMR (qNMR) can be employed to determine the purity of Boc-protected amines or to quantify the extent of a reaction. This is achieved by integrating the characteristic Boc singlet in the ¹H NMR spectrum relative to a known amount of an internal standard.

Reaction Monitoring

NMR spectroscopy is a powerful technique for monitoring the progress of both the protection of an amine with the Boc group and its subsequent deprotection.

  • Boc Protection: The progress of a Boc protection reaction can be monitored by the appearance of the characteristic singlet at ~1.4 ppm and the disappearance of the starting amine's N-H proton signals.[2]

  • Boc Deprotection: Conversely, deprotection is monitored by the disappearance of the Boc singlet.[6] This is a common practice in multi-step syntheses to ensure complete removal of the protecting group before proceeding to the next step.

Data Presentation: Characteristic NMR Chemical Shifts

The following tables summarize typical chemical shifts for the Boc group and adjacent protons/carbons in various Boc-protected amines. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (ppm)

CompoundBoc (s, 9H)α-CH/CH₂Other Key SignalsSolvent
N-Boc-aniline~1.5-~7.0-7.5 (m, Aromatic H)CDCl₃
N-Boc-piperidine~1.45~3.4-3.6 (t, 4H)~1.5-1.6 (m, 6H)CDCl₃
N-Boc-pyrrolidine~1.47~3.3-3.4 (t, 4H)~1.8-1.9 (m, 4H)CDCl₃
N-Boc-L-Alanine~1.4~4.3 (q, 1H)~1.4 (d, 3H)CDCl₃
N-Boc-L-Valine~1.45~4.0-4.3 (m, 1H)~0.9-1.0 (dd, 6H)CDCl₃
N-Boc-L-Proline~1.4~4.2-4.4 (m, 1H)~1.8-2.3 (m, 4H)DMSO-d₆
N-Boc Glutamic Acid1.384.45 (m, 1H)2.25 & 2.55 (m, 4H, -CH₂)Not Specified

Data compiled from multiple sources.[1][3][7][8][9]

Table 2: ¹³C NMR Chemical Shifts (ppm)

CompoundBoc (C(CH₃)₃)Boc (C(CH₃)₃)Boc (C=O)Amine Backbone CarbonsSolvent
N-Boc-aniline~28.4~80.1~152.8-Not Specified
N-Boc-piperidine~28.5~79.2~154.8~44.5, ~25.6, ~24.6Not Specified
N-Boc-pyrrolidine~28.6~79.0~154.6~46.1, ~25.8Not Specified
N-Boc-L-Alanine~28.3~79.9~155.5~50.0, ~18.8CDCl₃
N-Boc-L-Valine~28.4~78.5~155.9~58.8, ~31.3, ~19.3, ~17.8CDCl₃
N-Boc-L-Proline~28.1~78.0~153.7~59.9, ~46.5, ~30.8, ~23.9DMSO-d₆

Data compiled from multiple sources.[3][5]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Analysis of a Boc-Protected Amine

1. Sample Preparation: a. Accurately weigh 5-10 mg of the Boc-protected amine for ¹H NMR, or 20-50 mg for ¹³C NMR.[10] b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean, dry vial.[10] Chloroform-d (CDCl₃) is a common choice for many Boc-protected amines. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The optimal sample height is typically around 4 cm.[11]

2. Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the field frequency using the deuterium signal from the solvent. c. Tune and shim the instrument to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-2 seconds[12]
  • Number of Scans: 16-64[12]

4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer are:

  • Pulse Angle: 90 degrees
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds[12]
  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.[12]

5. Data Processing and Analysis: a. Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1] d. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Protocol 2: Monitoring a Boc Deprotection Reaction by ¹H NMR

1. Initial Spectrum: a. Before initiating the deprotection reaction, acquire a ¹H NMR spectrum of the starting Boc-protected amine following Protocol 1.

2. Reaction Sampling: a. At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid). c. Remove the reaction solvent under reduced pressure. d. Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.

3. Analysis: a. Compare the spectra over time. Monitor the decrease in the integral of the Boc singlet at ~1.4 ppm and the appearance of signals corresponding to the deprotected amine. The reaction is considered complete when the Boc singlet is no longer detectable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum (¹H or ¹³C) lock_shim->acquire process Process FID (FT, Phase, Baseline) acquire->process calibrate Calibrate Spectrum process->calibrate assign Assign Signals & Interpret calibrate->assign

Caption: Workflow for NMR Spectroscopic Analysis of Boc-Protected Amines.

logical_relationship cluster_h1_signals Key ¹H Signals cluster_c13_signals Key ¹³C Signals boc_amine Boc-Protected Amine h1_nmr ¹H NMR boc_amine->h1_nmr c13_nmr ¹³C NMR boc_amine->c13_nmr boc_h ~1.4 ppm (s, 9H) tert-Butyl h1_nmr->boc_h alpha_h Variable Shift α-Protons h1_nmr->alpha_h nh_h Variable, Broad N-H Proton h1_nmr->nh_h boc_c_me ~28 ppm C(CH₃)₃ c13_nmr->boc_c_me boc_c_quat ~80 ppm C(CH₃)₃ c13_nmr->boc_c_quat boc_c_co ~155 ppm C=O c13_nmr->boc_c_co

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the di-Boc protected product, (S)-di-tert-butyl (propane-1,2-diyl)dicarbamate. This occurs when both primary amine groups of the (S)-1,2-diaminopropane starting material react with the di-tert-butyl dicarbonate (Boc anhydride).[1][2][3]

Q2: How can I minimize the formation of the di-Boc protected byproduct?

A2: A highly effective strategy is the mono-protonation of the diamine before the addition of Boc anhydride.[2][3][4] By adding one equivalent of an acid, such as hydrochloric acid (which can be generated in situ from reagents like chlorotrimethylsilane or thionyl chloride), one of the amine groups is converted to its ammonium salt.[2][3] This deactivates it towards reaction with the Boc anhydride, favoring mono-protection.[4][5] Careful control of the stoichiometry of Boc anhydride to a 1:1 molar ratio with the diamine is also crucial.[1]

Q3: I am observing a loss of enantiomeric purity in my final product. What could be the cause and how can I prevent it?

A3: Racemization at the chiral center of (S)-1,2-diaminopropane can occur during the Boc protection. This is often promoted by basic conditions or prolonged reaction times. A potential mechanism for racemization involves the formation of an oxazolone intermediate, especially if there is an acidic proton on the chiral carbon. To mitigate this, it is recommended to use mild reaction conditions, avoid strong bases where possible, and monitor the reaction closely to prevent unnecessarily long reaction times.[6]

Q4: My reaction is sluggish or incomplete. What are the potential reasons?

A4: Incomplete reactions can stem from several factors:

  • Poor solubility of the starting material: Ensure that the (S)-1,2-diaminopropane is fully dissolved in the chosen solvent.[1]

  • Hydrolysis of Boc anhydride: The presence of water can lead to the hydrolysis of di-tert-butyl dicarbonate. It is essential to use anhydrous solvents and reagents.[1]

  • Insufficient reactivity: While (S)-1,2-diaminopropane is generally nucleophilic, factors like solvent choice can influence the reaction rate.

Q5: I see some unexpected minor byproducts in my analysis. What could they be?

A5: Besides the di-Boc product, other minor side products can include:

  • Urea derivatives: These can form, particularly if an isocyanate intermediate is generated.[1]

  • Reaction with atmospheric CO2: The free primary amine of the product can react with carbon dioxide from the air to form a carbamate salt, which may complicate purification and analysis. Storing the purified product under an inert atmosphere is advisable.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired mono-Boc product Formation of di-Boc protected byproduct.Employ the mono-protonation strategy by adding one equivalent of acid (e.g., in situ generated HCl from Me₃SiCl) before adding Boc anhydride.[2][3] Carefully control the stoichiometry of Boc anhydride to a 1:1 ratio with the diamine.[1]
Incomplete reaction.Ensure all starting materials are fully dissolved. Use anhydrous solvents and reagents to prevent hydrolysis of Boc anhydride.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of di-Boc byproduct in the final product Ineffective selective protection.Refine the mono-protonation protocol. Ensure the acid equivalent is accurate. A workup procedure involving an acidic wash can sometimes help to remove the more basic unreacted diamine, followed by a basic wash to isolate the mono-protected product.[2]
Difficulty in purification.Column chromatography on silica gel is a common purification method.[3] If separation is challenging due to similar polarities, consider using a different solvent system or an alternative stationary phase like basic alumina.
Loss of stereochemical purity (racemization) Use of strong bases or prolonged reaction times.Use milder bases or a non-basic protocol if possible. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to racemization-promoting conditions.[6]
Formation of multiple unidentified spots on TLC/LC-MS Hydrolysis of Boc anhydride, formation of urea byproducts, or reaction with CO₂.Ensure strict anhydrous conditions.[1] Purge the reaction vessel with an inert gas. For purification, consider an aqueous workup to remove water-soluble impurities. The product can be stored under an inert atmosphere to prevent reaction with CO₂.[3]

Quantitative Data on Mono-Boc Protection of Diamines

The following table summarizes yields for the mono-Boc protection of various diamines using the HCl mono-protonation method, which is applicable to the synthesis of this compound.

Diamine Product Yield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-PropanediamineN-Boc-1,3-propanediamine75
1,4-ButanediamineN-Boc-1,4-butanediamine65
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate80
1-(2-Aminoethyl)piperazinetert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate95
Data sourced from Lee et al., 2007.[3]

Experimental Protocols

Key Experiment: Selective Mono-Boc Protection of (S)-1,2-Diaminopropane via In Situ HCl Generation

This protocol is adapted from methodologies developed for the selective mono-protection of diamines.[2][3]

Materials:

  • (S)-1,2-Diaminopropane

  • Anhydrous Methanol

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-salt.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

  • Extract the product into dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes di_boc Di-Boc Product Detected? check_purity->di_boc Yes end Successful Synthesis check_purity->end No racemization Racemization Observed? di_boc->racemization No optimize_mono Optimize Monoprotonation (1 eq. Acid) di_boc->optimize_mono Yes mild_conditions Use Milder Conditions (Temp, Base) racemization->mild_conditions Yes racemization->end No incomplete_rxn->check_purity No anhydrous Ensure Anhydrous Conditions incomplete_rxn->anhydrous Yes control_stoich Control Stoichiometry (1:1 ratio) optimize_mono->control_stoich purification Optimize Purification (Chromatography) control_stoich->purification purification->start monitor_time Monitor Reaction Time mild_conditions->monitor_time monitor_time->start anhydrous->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling_Pathway Reaction Pathway and Side Reactions cluster_main Desired Reaction cluster_side Side Reactions Diamine (S)-1,2-Diaminopropane Mono_Protonated Mono-protonated Diamine Diamine->Mono_Protonated + 1 eq. HCl Di_Boc Di-Boc Product Diamine->Di_Boc + 2 eq. (Boc)₂O Boc2O +(Boc)₂O Mono_Protonated->Boc2O Urea Urea Byproduct Mono_Protonated->Urea Impurities/Base Product (S)-Tert-butyl (2-aminopropyl)carbamate Boc2O->Product Racemate Racemic Product Product->Racemate Harsh Conditions

Caption: Main reaction pathway and potential side reactions in the synthesis.

References

Technical Support Center: Purification of (S)-Tert-butyl (2-aminopropyl)carbamate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of (S)-Tert-butyl (2-aminopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of this chiral building block.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Possible Cause Solution
Product Streaking or Tailing on TLC/Column The free amine group on the molecule is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the peak shape.[1]
Poor Separation of Product from Starting Material The mobile phase polarity is not optimized.If the product and starting material are too close on the TLC plate, adjust the solvent system. A less polar mobile phase may be required for better separation.[1]
Product is Contaminated with Di-Boc Byproduct The mobile phase is not polar enough to effectively separate the mono- and di-protected species.Increase the polarity of the mobile phase to ensure the di-Boc byproduct elutes much later than the desired mono-Boc product.[1]
Low Product Recovery After Chromatography 1. The compound may be partially degrading on the silica gel. 2. The column may have been overloaded.1. Minimize the time the compound spends on the silica gel by running the column efficiently. Consider using a less acidic stationary phase if degradation is significant. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1]
Racemization of the Chiral Center The slightly acidic nature of standard silica gel can potentially cause racemization of chiral amines.[2]Consider using a deactivated or neutral silica gel. Alternatively, minimize the time on the column and avoid harsh acidic or basic conditions in the mobile phase.[2]
Difficulty Removing Solvent from Purified Product 1. This compound is an oil or low-melting solid. 2. High-boiling point solvents were used for elution.1. Use a high-vacuum pump to effectively remove residual solvent. 2. If possible, opt for lower-boiling point solvent systems for chromatography, such as ethyl acetate/hexanes instead of dichloromethane/methanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (230-400 mesh) is commonly used for the flash chromatography of Boc-protected amines.[1] However, if racemization or degradation is a concern due to the acidic nature of silica, a deactivated or neutral silica gel can be considered.[2]

Q2: What mobile phase systems are effective for the column chromatography of this compound?

A2: A common mobile phase for eluting Boc-protected amines is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[1] An alternative isocratic system could be a mixture of ethyl acetate and hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. For basic compounds like this, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent peak tailing.[1]

Q3: How can I monitor the progress of the column chromatography?

A3: The fractions should be monitored by TLC. The spots can be visualized using a potassium permanganate stain or ninhydrin stain. Ninhydrin is particularly useful for detecting the primary amine.[3]

Q4: Is there a risk of the Boc group cleaving during silica gel chromatography?

A4: The Boc group is generally stable to the mildly acidic conditions of silica gel during flash chromatography.[4] However, prolonged exposure should be avoided. Some studies have shown that silica gel can catalyze the deprotection of N-Boc groups under certain conditions, such as elevated temperatures.[5][6] Therefore, it is advisable to perform the chromatography at room temperature and in a timely manner.

Q5: How can I confirm the purity and stereochemical integrity of the final product?

A5: The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. To confirm the stereochemical integrity (enantiomeric excess), chiral HPLC is the most suitable technique.[7][8]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Determine the optimal solvent system using TLC. A good starting point is a gradient of 0-10% methanol in dichloromethane, potentially with 0.5% triethylamine added to both solvents.

  • Slurry Preparation: For every 1 gram of crude product, use approximately 30-50 grams of silica gel. Create a slurry of the silica gel in the initial, least polar mobile phase.[1]

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Pour the silica gel slurry into the column and use gentle air pressure to pack it evenly.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting with the mobile phase, starting with the lowest polarity if using a gradient.

  • Maintain a consistent flow rate.

  • Collect fractions in test tubes.

5. Monitoring and Collection:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Dry the product under high vacuum to remove any residual solvent.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Setup cluster_purification Purification cluster_isolation Isolation & Analysis prep_mobile Prepare Mobile Phase (TLC Optimized) prep_slurry Prepare Silica Gel Slurry prep_mobile->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions remove_solvent Remove Solvent (Rotovap) combine_pure->remove_solvent dry_product Dry Under High Vacuum remove_solvent->dry_product analyze Analyze Purity (HPLC, NMR) & ee (Chiral HPLC) dry_product->analyze

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Impure Product After Chromatography overloaded Column Overloaded start->overloaded wrong_polarity Incorrect Mobile Phase Polarity start->wrong_polarity streaking Amine Interaction with Silica start->streaking reduce_load Reduce Sample Load overloaded->reduce_load optimize_mobile Optimize Mobile Phase (via TLC) wrong_polarity->optimize_mobile add_base Add Base (e.g., Triethylamine) to Eluent streaking->add_base

Caption: Troubleshooting logic for impure product after chromatography.

References

Technical Support Center: Optimizing Yield for (S)-Tert-butyl (2-aminopropyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate. The primary focus is on addressing common challenges encountered during the selective mono-Boc protection of (S)-1,2-diaminopropane.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound from (S)-1,2-diaminopropane?

A1: The primary challenge is achieving selective mono-protection of the diamine with the tert-butoxycarbonyl (Boc) group. The formation of the di-Boc-protected byproduct is a common side reaction that reduces the yield of the desired mono-protected product and complicates purification due to similar polarities of the products.[1]

Q2: What are the main strategies to favor mono-Boc protection over di-protection?

A2: Several strategies can be employed:

  • Stoichiometric Control: Carefully controlling the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine is crucial. While using a slight excess of the diamine can favor mono-protection, several high-yield methods achieve selectivity with a 1:1 molar ratio.[1]

  • Mono-protonation of the Diamine: A highly effective "one-pot" protocol involves the selective deactivation of one amino group by adding one equivalent of an acid. This forms the mono-ammonium salt, rendering it non-nucleophilic and allowing the remaining free amine to react with (Boc)₂O.[2]

  • In Situ Acid Generation: Instead of using corrosive HCl gas, an equivalent of acid can be generated in situ by reacting chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol.[2][3][4]

  • Flow Chemistry: Microreactor technology offers precise control over reaction temperature and stoichiometry, which can significantly enhance the yield of the mono-protected product.[1]

Q3: Can racemization occur during the Boc protection of (S)-1,2-diaminopropane?

A3: While racemization is a more significant concern for α-amino acids through the formation of an oxazolone intermediate, it can occur in other chiral amines under certain conditions.[5] The use of a strong base could potentially lead to deprotonation-reprotonation at the chiral center if the proton is sufficiently acidic.[5] To minimize this risk, it is advisable to use mild bases and the lowest effective reaction temperature.

Q4: What are the best practices for handling and storing di-tert-butyl dicarbonate ((Boc)₂O)?

A4: Di-tert-butyl dicarbonate should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[6] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames, with containers kept tightly closed.[6][7][8]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Formation of Di-Boc-Protected Diamine Control Stoichiometry: Use a 1:1 molar ratio of (Boc)₂O to the diamine, or a slight excess of the diamine. • Mono-protonation: Employ the mono-hydrochloride salt of the diamine or generate one equivalent of HCl in situ using Me₃SiCl in methanol. This selectively deactivates one amine group.[1] • Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[5]
Incomplete Reaction Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as per the chosen protocol. Some methods may require overnight stirring.[1] • Catalyst: For some substrates, the use of a catalyst like iodine may be beneficial.[1] • Solubility: Ensure all starting materials are fully dissolved in the chosen solvent. For zwitterionic compounds, solubility can be a limiting factor.[9]
Hydrolysis of (Boc)₂O Anhydrous Conditions: While some protocols use aqueous media, ensure that if anhydrous conditions are required, all glassware is thoroughly dried and anhydrous solvents are used. In aqueous conditions, prolonged reaction times might necessitate an excess of (Boc)₂O to compensate for hydrolysis.[9]
Problem 2: Difficulty in Purifying the Product
Possible CauseSuggested Solution
Similar Polarity of Products Acid-Base Extraction: This is a critical purification step. Acidify the reaction mixture with an acid like HCl to protonate the unreacted diamine and the mono-Boc-protected product, moving them to the aqueous layer. The neutral di-Boc byproduct can then be extracted with an organic solvent. Subsequently, basify the aqueous layer with a base like NaOH to deprotonate the desired mono-protected product, allowing its extraction into an organic solvent.[1]
Oily Product Salt Formation: If the purified mono-Boc-protected diamine is an oil, it can be converted to a solid salt (e.g., hydrochloride or tartrate) for easier handling and storage.
Complex NMR Spectrum Residual Solvents: Ensure all solvents from the workup and chromatography are completely removed under vacuum. • Product Degradation: The Boc group is acid-labile. Avoid any residual acid in the final product.[1] • Carbamate Formation with CO₂: Free amines can react with atmospheric CO₂. Store the purified product under an inert atmosphere.[1]

Data Presentation

Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines using the HCl Method

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-PropanediamineN-Boc-1,3-propanediamine75
1,4-ButanediamineN-Boc-1,4-butanediamine65
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate80
1-(2-Aminoethyl)piperazinetert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate95

Data sourced from Lee et al., 2007.[1][10]

Table 2: Comparison of Yields for Mono-Boc Protection of Diamines using In Situ HCl Generation with Me₃SiCl

DiamineProductYield (%)
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate66
(1R,2R)-1,2-Diphenylethylene-1,2-diaminetert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate45
(rac)-1,2-Diaminopropane (rac)-Tert-butyl (2-aminopropyl)carbamate 72
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate85

Data sourced from Servín et al., 2017.[3][11]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of (S)-1,2-Diaminopropane via In Situ HCl Generation

This protocol is adapted from a general method for the mono-Boc protection of diamines using chlorotrimethylsilane (Me₃SiCl) to generate a single equivalent of HCl in situ.[3][4][11]

Materials:

  • (S)-1,2-Diaminopropane (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Water (H₂O)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,2-diaminopropane (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of water (e.g., 1 mL for a ~1g scale reaction), followed by a solution of (Boc)₂O (1.0 equiv) in methanol.

  • Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with water.

  • Wash the aqueous layer with diethyl ether (2x) to remove the di-Boc byproduct and other non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with 2M NaOH solution.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve (S)-1,2-diaminopropane in anhydrous MeOH cool Cool to 0 °C start->cool add_me3sicl Add Me3SiCl dropwise cool->add_me3sicl equilibrate Warm to RT and stir add_me3sicl->equilibrate add_boc2o Add H2O and (Boc)2O solution equilibrate->add_boc2o react Stir at RT for 1h add_boc2o->react dilute Dilute with H2O react->dilute wash_ether Wash with diethyl ether dilute->wash_ether basify Adjust pH to >12 with NaOH wash_ether->basify extract_dcm Extract with DCM basify->extract_dcm dry Dry organic layers (Na2SO4) extract_dcm->dry concentrate Concentrate under reduced pressure dry->concentrate end Crude (S)-Tert-butyl (2-aminopropyl)carbamate concentrate->end

Caption: Experimental workflow for the selective mono-Boc protection of (S)-1,2-diaminopropane.

troubleshooting_yield start Low Yield of Mono-Boc Product check_side_products Check for Di-Boc formation (TLC/LC-MS) start->check_side_products side_products_yes Optimize Stoichiometry (1:1 or excess diamine) Employ Mono-protonation Slow addition of (Boc)2O check_side_products->side_products_yes Yes side_products_no Incomplete Reaction? check_side_products->side_products_no No incomplete_yes Increase Reaction Time Check Temperature Ensure Solubility Consider Catalyst (e.g., Iodine) side_products_no->incomplete_yes Yes incomplete_no Review Workup Procedure (e.g., extraction pH) side_products_no->incomplete_no No

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.

References

Technical Support Center: Stereochemical Integrity in (S)-Tert-butyl (2-aminopropyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during reactions involving (S)-Tert-butyl (2-aminopropyl)carbamate, ensuring the stereochemical purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (a racemate). For chiral molecules like this compound, maintaining a specific stereochemistry is often crucial for the desired biological activity and therapeutic efficacy of the final drug candidate. The formation of the unwanted R-enantiomer can lead to reduced potency, altered pharmacological effects, or even toxicity.

Q2: What is the primary mechanism leading to racemization during reactions with this compound?

A2: The most common mechanism for racemization of chiral amines during N-acylation is through direct enolization. This occurs when a base abstracts the proton at the chiral center (the carbon atom bonded to the amino group), forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of both S and R enantiomers.

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can promote racemization:

  • Strong Bases: The presence of strong bases significantly increases the rate of proton abstraction from the chiral center.

  • High Temperatures: Elevated reaction temperatures provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

  • Polar Protic Solvents: Solvents that can stabilize the transition state for proton abstraction can facilitate racemization.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the extent of stereochemical scrambling.

Q4: How can I determine if my product has undergone racemization?

A4: The enantiomeric excess (e.e.) of your product can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[1]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized. The enantiomers are often derivatized before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Adding a chiral shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the determination of the e.e.[2][3]

  • Polarimetry: This technique measures the rotation of plane-polarized light by your sample. While it can indicate a loss of optical purity, it is generally less accurate for precise e.e. determination compared to chromatographic methods.

Troubleshooting Guide

Problem: Significant racemization is observed in the N-acylated product of this compound.

Below is a troubleshooting workflow to identify and mitigate the causes of racemization in your reaction.

G start Racemization Detected in Product base Evaluate Base start->base High Basicity? temp Assess Reaction Temperature start->temp High Temperature? solvent Analyze Solvent Choice start->solvent Polar Protic Solvent? reagent Examine Acylating Agent/Coupling Reagent start->reagent Harsh Reagents? base_sol Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine, 2,4,6-collidine). Use stoichiometric amounts. base->base_sol temp_sol Lower the reaction temperature (e.g., 0 °C or -20 °C). temp->temp_sol solvent_sol Switch to a less polar, aprotic solvent (e.g., Dichloromethane, THF). solvent->solvent_sol reagent_sol Use a milder acylating agent or add racemization suppressants (e.g., HOBt, HOAt) with coupling reagents. reagent->reagent_sol end Stereochemically Pure Product base_sol->end temp_sol->end solvent_sol->end reagent_sol->end G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification dissolve Dissolve Amine in DCM cool Cool to 0 °C dissolve->cool add_base Add NMM cool->add_base add_anhydride Add Acetic Anhydride Dropwise add_base->add_anhydride stir Stir at 0 °C & Monitor add_anhydride->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Purify & Analyze e.e. dry->purify G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_amine (S)-Chiral Amine enolate Planar Achiral Enolate S_amine->enolate + Base - H+ R_amine (R)-Chiral Amine enolate->S_amine + H+ enolate->R_amine + H+

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Aminopropyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of aminopropyl carbamates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic workflows.

Troubleshooting Guides

Issue: Incomplete removal of the Boc protecting group.

This is one of the most frequent challenges. The persistence of the starting material or the formation of incomplete deprotection products can be attributed to several factors. Below is a guide to systematically troubleshoot this issue.

Question: My Boc deprotection reaction is incomplete. What are the potential causes and how can I resolve this?

Answer:

Incomplete Boc deprotection can stem from several factors, ranging from reaction conditions to the nature of the substrate itself. Here’s a breakdown of common causes and their solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid or its degradation (e.g., trifluoroacetic acid absorbing water).[1]

    • Solution: Gradually increase the concentration of the acid. For instance, if you are using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2] For substrates that are less sensitive, a higher concentration of TFA can be used to drive the reaction to completion.[3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[2]

    • Solution: Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) and extend the reaction time accordingly.[2] While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[2]

  • Steric Hindrance: The bulky nature of the substrate around the Boc-protected amine can sterically hinder the acid's approach, slowing down the reaction rate.[1][2]

    • Solution: More forcing conditions, such as a higher temperature, longer reaction time, or a stronger acid, may be required for complete removal.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated.[2]

    • Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[2] Ensure your starting material has good solubility in the chosen solvent system. Poor solubility can lead to a heterogeneous mixture and an incomplete reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic conditions for Boc deprotection of aminopropyl carbamates?

A1: The most common method for Boc deprotection utilizes acidic conditions.[4] Trifluoroacetic acid (TFA) is a frequently used reagent, typically in a solvent like dichloromethane (DCM).[3][5] Common concentrations range from 20% to 100% (neat TFA).[3] Another common reagent is 4M hydrochloric acid (HCl) in 1,4-dioxane.[2][4]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the consumption of the starting material and the appearance of the product.[1][4] A ninhydrin stain can be used to visualize the deprotected primary amine as a distinct spot.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the starting material, product, and any side products by their mass-to-charge ratio.[4][5]

Q3: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

A3: Side product formation is often attributed to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[2][3] This cation can lead to undesirable side reactions, such as the alkylation of nucleophilic sites on your molecule.[5][7]

  • Prevention: To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cations.[3][5] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[2][5]

Q4: Are there alternative, milder methods for Boc deprotection if my compound is acid-sensitive?

A4: Yes, for substrates with acid-labile functional groups, alternative deprotection methods can be employed:

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) in a solvent such as dichloromethane can be used under milder conditions, though they may require longer reaction times.[8]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to the removal of the protecting group, avoiding the need for strong acids.[9][10]

  • Oxalyl Chloride/Methanol: A mild and selective method for the deprotection of tert-butyl carbamates using oxalyl chloride in methanol has been reported, which is tolerant of several other functional groups.[11]

Data Presentation

Table 1: Common Reagents and Conditions for Boc Deprotection

Reagent/Solvent SystemTypical ConcentrationTemperatureTypical Reaction TimeNotes
TFA in DCM20-50% (v/v)[2][5]Room Temperature1-2 hours[5]A common and generally effective condition.[3]
Neat TFA100%[3]Room Temperature5-15 minutes[3]Very rapid deprotection, but may increase the risk of side products.[3]
4M HCl in 1,4-Dioxane4M[2][4]Room Temperature30 minutes - 2 hours[2]Product often precipitates as the hydrochloride salt.[4]
Zinc Bromide in DCM2-3 equivalents[8]Room Temperature12-24 hours[8][9]Milder conditions, useful for substrates with acid-labile functional groups.[9]

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical ConcentrationPurpose
Triisopropylsilane (TIS)2.5 - 5% (v/v)[2]General carbocation scavenger, protects Tryptophan.[2]
Triethylsilane (TES)Not specifiedGeneral carbocation scavenger.[5]
AnisoleNot specifiedGeneral carbocation scavenger.[5]
Water2.5 - 5%[2]Carbocation scavenger.[2]
Thioanisole5%[2]Carbocation scavenger, protects Methionine.[2]
1,2-Ethanedithiol (EDT)2.5%[2]Carbocation scavenger, protects Cysteine.[2]
Phenol5%[2]Carbocation scavenger.[2]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Reaction Setup: Dissolve the Boc-protected aminopropyl carbamate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.[9]

  • Scavenger Addition (Optional): If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Acid Addition: Cool the solution to 0 °C using an ice bath.[3][9] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[2][5] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2][5] The reaction is often accompanied by the evolution of CO₂ gas.[9]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[9] Co-evaporation with toluene (3 times) can help remove residual TFA.[2]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Reaction Setup: Dissolve the Boc-protected aminopropyl carbamate in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[4]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt.[4]

    • The solid can be collected by filtration and washed with a solvent like diethyl ether.[4] Alternatively, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H⁺ Free_Amine Free Amine + CO₂ Protonated_Intermediate->Free_Amine Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Fragmentation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Detected Increase_Acid Increase Acid Concentration (e.g., 20% to 50% TFA) Start->Increase_Acid Check_Solubility Optimize Solvent for Solubility Start->Check_Solubility Poor Solubility Extend_Time Extend Reaction Time (Monitor by TLC/LC-MS) Increase_Acid->Extend_Time Still Incomplete Success Complete Deprotection Increase_Acid->Success Successful Stronger_Acid Consider Stronger Acid (e.g., 4M HCl in Dioxane) Extend_Time->Stronger_Acid Still Incomplete Extend_Time->Success Successful Add_Scavenger Add Scavengers (e.g., TIS, Anisole) Stronger_Acid->Add_Scavenger Side Products Observed Stronger_Acid->Success Successful Re_evaluate Re-evaluate Strategy Stronger_Acid->Re_evaluate Still Incomplete Add_Scavenger->Success Successful Check_Solubility->Increase_Acid

References

Technical Support Center: Managing Impurities in (S)-Tert-butyl (2-aminopropyl)carbamate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis, purification, and handling of (S)-Tert-butyl (2-aminopropyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when using di-tert-butyl dicarbonate ((Boc)₂O) and (S)-1,2-diaminopropane as starting materials.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incorrect Stoichiometry: An excess of (Boc)₂O can lead to the formation of the di-protected byproduct, while an excess of the diamine may leave a significant amount of starting material unreacted.Carefully control the molar ratio of (Boc)₂O to the diamine. A 1:1 molar ratio is a common starting point, but slight adjustments may be necessary based on the specific reaction conditions.[1]
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Ensure efficient stirring throughout the reaction.
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions.Conduct the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.[1]
Product is Contaminated with Di-Boc-Protected Byproduct Lack of Selectivity: The two primary amine groups of (S)-1,2-diaminopropane have similar reactivity, leading to the formation of the di-substituted product.Monoprotonation: Add one equivalent of an acid (e.g., HCl, which can be generated in situ from Me₃SiCl) to the diamine before adding (Boc)₂O. This protects one amine as an ammonium salt, promoting selective mono-protection.[1][3][4]
Inefficient Purification: The di-Boc byproduct may not be effectively removed during the workup or purification steps.Acid-Base Extraction: After the reaction, acidify the mixture (e.g., with 2M HCl) and wash with a non-polar organic solvent like diethyl ether to remove the less polar di-Boc byproduct. Then, basify the aqueous layer and extract the desired mono-Boc product.[1][5]
Product is Contaminated with Starting Diamine Insufficient (Boc)₂O: Not enough protecting group reagent was used to react with all of the starting diamine.Ensure the accurate addition of (Boc)₂O. Consider a slight excess if the starting diamine is not the limiting reagent.
Inefficient Purification: The purification method did not effectively separate the more polar starting diamine from the product.Acid-Base Extraction: The starting diamine will be protonated and remain in the aqueous layer during the initial acidic wash, separating it from the di-Boc byproduct. After basification, the mono-Boc product is extracted, leaving any unreacted diamine that is highly soluble in the aqueous basic solution.
Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A polar solvent system will be required to elute the product while retaining the more polar starting diamine.[1]
Presence of tert-Butanol in the Final Product Decomposition of (Boc)₂O: The di-tert-butyl dicarbonate reagent can decompose, especially in the presence of moisture, to form tert-butanol.[6]Use high-purity (Boc)₂O and ensure all glassware and solvents are dry. Remove tert-butanol during workup by aqueous washes and concentrate the final product under high vacuum.
Unexpected Peaks in NMR Spectrum Reaction with Atmospheric CO₂: The free primary amine of the product can react with carbon dioxide from the air to form a carbamate salt, leading to extra signals in the NMR spectrum.Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1]
Residual Solvents: Solvents from the reaction or purification may remain in the final product.Dry the product thoroughly under high vacuum.
Product Degradation: The Boc group is sensitive to acid. Any acidic residue carried through the workup could cause partial deprotection.Ensure complete neutralization after any acidic washes. Avoid prolonged exposure to acidic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can I minimize it?

A1: The most common impurity is the di-Boc-protected byproduct, di-tert-butyl (S)-propane-1,2-diylbiscarbamate. This arises because both amino groups on the starting material, (S)-1,2-diaminopropane, can react with the di-tert-butyl dicarbonate. To minimize its formation, a highly effective strategy is the monoprotonation of the diamine. By adding one equivalent of a strong acid, one of the amino groups is converted to its ammonium salt, rendering it unreactive and allowing for selective protection of the remaining free amine.[1][3][4]

Q2: How can I effectively purify this compound without using column chromatography?

A2: Purification can often be achieved without chromatography by performing a carefully controlled acid-base liquid-liquid extraction.[5] After quenching the reaction, the mixture is acidified. At a low pH, the desired mono-Boc product and any unreacted diamine are protonated and remain in the aqueous phase, while the non-basic di-Boc byproduct can be extracted into an organic solvent like diethyl ether. Subsequently, the aqueous layer is made strongly basic, deprotonating the mono-Boc product and allowing it to be extracted into an organic solvent like dichloromethane, leaving the highly polar unreacted diamine in the aqueous phase.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a thorough purity assessment.

  • ¹H NMR Spectroscopy: This is excellent for confirming the structure and identifying the presence of the tert-butyl group (a characteristic singlet at ~1.4 ppm integrating to 9 hydrogens). It can also detect and quantify impurities if their signals do not overlap with the product's signals.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the main component and detecting non-volatile impurities.[6]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the product and is highly effective for identifying the structures of unknown impurities.[7]

Q4: My purified this compound is an oil, but I expected a solid. Is this normal?

A4: Yes, it is common for mono-Boc protected diamines like this compound to be oils or low-melting solids at room temperature. Ensure that all residual solvents have been removed by drying under high vacuum, as this can also affect the physical state of the final product.

Q5: What are the ideal storage conditions for this compound?

A5: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[8] This minimizes potential degradation from atmospheric CO₂ and moisture.

Quantitative Data Summary

The following table summarizes typical yields for the mono-Boc protection of various diamines using the monoprotonation method, which is applicable to the synthesis of this compound.

Starting DiamineMono-Boc Protected ProductYield (%)Reference
EthylenediamineN-Boc-ethylenediamine87Lee et al., 2007[1]
1,3-PropanediamineN-Boc-1,3-propanediamine75Lee et al., 2007[1]
1,4-ButanediamineN-Boc-1,4-butanediamine65Lee et al., 2007[1]
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate80Lee et al., 2007[1]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of (S)-1,2-Diaminopropane

This protocol utilizes the in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) to achieve selective monoprotonation and subsequent mono-protection.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-1,2-diaminopropane (1 equivalent) in anhydrous methanol and cool the solution to 0°C with an ice bath.

  • In Situ HCl Generation: Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form. Allow the mixture to stir at 0°C for 15-20 minutes.

  • Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting diamine is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water and diethyl ether to the residue and transfer to a separatory funnel.

    • Separate the layers and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 by adding a strong base (e.g., 2M NaOH).

    • Extract the product from the basic aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the product and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

cluster_synthesis Impurity Formation Pathway Diamine (S)-1,2-Diaminopropane Product (S)-Tert-butyl (2-aminopropyl)carbamate (Desired Product) Diamine->Product + 1 eq. (Boc)₂O Boc2O (Boc)₂O Byproduct Di-Boc Protected Diamine (Major Impurity) Product->Byproduct + 1 eq. (Boc)₂O

Caption: Impurity formation in this compound synthesis.

cluster_workflow Purification Workflow (Acid-Base Extraction) start Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) acidify 1. Acidify with HCl (pH < 2) 2. Add Diethyl Ether start->acidify sep1 Separate Layers acidify->sep1 org1 Organic Layer: Di-Boc Byproduct (Discard) sep1->org1 Non-polar aq1 Aqueous Layer: Protonated Mono-Boc Product + Protonated Diamine sep1->aq1 Polar basify 1. Basify with NaOH (pH > 12) 2. Add Dichloromethane aq1->basify sep2 Separate Layers basify->sep2 org2 Organic Layer: Pure Mono-Boc Product sep2->org2 Non-polar aq2 Aqueous Layer: Unreacted Diamine (Discard) sep2->aq2 Polar end Concentrate Organic Layer to obtain Pure Product org2->end

Caption: Workflow for purification via acid-base extraction.

cluster_troubleshooting Troubleshooting Logic start Low Purity after Synthesis check_tlc Analyze crude by TLC/LC-MS. What impurities are present? start->check_tlc is_diboc Mainly Di-Boc Impurity? check_tlc->is_diboc is_diamine Mainly Unreacted Diamine? check_tlc->is_diamine other Other Impurities check_tlc->other solve_diboc Implement Monoprotonation Strategy. Refine Acid-Base Extraction. is_diboc->solve_diboc Yes solve_diamine Check (Boc)₂O Stoichiometry. Increase Reaction Time. is_diamine->solve_diamine Yes solve_other Check (Boc)₂O Purity. Ensure Anhydrous Conditions. other->solve_other

Caption: Troubleshooting logic for managing common synthesis impurities.

References

Technical Support Center: Stability of (S)-Tert-butyl (2-aminopropyl)carbamate in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing (S)-Tert-butyl (2-aminopropyl)carbamate in their experiments. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue arises from the tert-butoxycarbonyl (Boc) protecting group, which is susceptible to cleavage under acidic conditions.[1][2] This process, known as deprotection, results in the formation of the free diamine, isobutylene, and carbon dioxide.[1]

Q2: Under what pH conditions is this compound generally stable or unstable?

A2: The stability of this compound is highly dependent on the pH of the medium. It is generally unstable in acidic pH, stable in neutral pH with minimal degradation expected, and also stable under most basic conditions.[1]

Q3: What is the general mechanism of acid-catalyzed Boc deprotection?

A3: The deprotection of a Boc-protected amine like this compound in the presence of acid is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then readily decarboxylates to release carbon dioxide and the free amine.[3][4]

Q4: What are the common side reactions that can occur during acidic deprotection?

A4: The most common side reaction is the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture by the reactive tert-butyl cation generated during deprotection.[5] This can lead to the formation of undesired byproducts. In molecules with other acid-sensitive functional groups, those groups may also be cleaved or modified.[2]

Q5: How can I prevent side reactions caused by the tert-butyl cation?

A5: The most effective way to prevent tert-butylation side reactions is to use a "scavenger" in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted reactions.[5] Common scavengers include triisopropylsilane (TIS) and water.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group.Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Consider switching to a stronger acid system, such as 4M HCl in dioxane.[2]
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature.Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. Gentle heating can sometimes be employed, but be cautious of potential side reactions with other functional groups.
Steric Hindrance: The Boc-protected amine might be in a sterically hindered environment, making it less accessible to the acid.More forcing conditions may be required, such as a higher acid concentration or longer reaction time.
Formation of Unknown Byproducts Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS, 2.5-5% v/v) or water.[5]
Degradation of Other Acid-Labile Groups: Your molecule may contain other functional groups that are sensitive to the acidic conditions used for Boc deprotection.Consider using milder deprotection conditions. This could involve using a weaker acid, a lower concentration of acid, or performing the reaction at a lower temperature.[2]
Difficulty in Product Isolation Formation of Ammonium Salt: The deprotected amine is typically protonated under acidic conditions, forming an ammonium salt which may have different solubility properties.After removal of the acid, the resulting salt can often be used directly. If the free amine is required, a basic workup can be performed to neutralize the salt.
Residual Acid: Strong acids like TFA can be difficult to remove completely and may interfere with subsequent steps.After rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene to ensure complete removal of the acid.[5]

Quantitative Data Summary

Qualitative Stability of this compound

Condition Stability Primary Degradation Pathway
Acidic pH Unstable[1]Acid-catalyzed hydrolysis of the carbamate to yield the free diamine, isobutylene, and carbon dioxide.[1]
Neutral pH Generally Stable[1]Minimal degradation expected.
Basic pH Generally Stable[1]The Boc group is stable towards most bases.

Representative Conditions for Boc Deprotection of Primary Alkyl Amines

Acid Reagent Solvent Concentration Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[6]0°C to Room Temp1-4 hours[5]A large excess of TFA is often necessary for a reasonable reaction rate.[7]
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate4M[3]Room Temperature1-4 hours[3]The reaction rate can exhibit a second-order dependence on HCl concentration.[7]
Thermal (No Acid Catalyst)Trifluoroethanol (TFE)-240°C90 minutesFor a similar primary alkyl amine (N-Boc phenethylamine), a high temperature and long residence time were required for efficient deprotection.[8]

Experimental Protocols

1. General Protocol for Acidic Deprotection of this compound using TFA/DCM

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[5]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration is 20-50% (v/v) of TFA in DCM.[5][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[5]

  • Purification: The resulting trifluoroacetate salt can often be used directly in the next step. If the free amine is required, it can be obtained by a suitable basic workup and purified by column chromatography, crystallization, or distillation if necessary.

2. Protocol for Monitoring Deprotection by Thin Layer Chromatography (TLC)

  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Eluent System: Choose an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) that provides good separation between the starting material and the product.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent such as ninhydrin (which will stain the primary amine product). The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[6]

Visualizations

Deprotection_Pathway Start (S)-Tert-butyl (2-aminopropyl)carbamate Protonated Protonated Intermediate Start->Protonated + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Product Deprotected Amine (S)-Propane-1,2-diamine Carbamic_Acid->Product Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Side_Product Alkylated Byproduct tBu_Cation->Side_Product + Nucleophile

Caption: Acid-catalyzed deprotection pathway of this compound.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Byproducts Side Products Observed? Complete->Byproducts Yes Increase_Acid Increase Acid Conc./Time/Temp Incomplete->Increase_Acid No_Byproducts Work-up and Purify Byproducts->No_Byproducts No Analyze_Byproducts Analyze Byproducts Byproducts->Analyze_Byproducts Yes End Successful Deprotection No_Byproducts->End Add_Scavenger Add Scavenger (e.g., TIS) Analyze_Byproducts->Add_Scavenger Increase_Acid->Monitor Add_Scavenger->Start

Caption: A logical workflow for troubleshooting Boc deprotection experiments.

References

Technical Support Center: Byproduct Analysis in (S)-Tert-butyl (2-aminopropyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate. The following sections address common issues related to byproduct formation and analysis, offering detailed experimental protocols and data to ensure the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route employed.

  • When starting from (S)-1,2-diaminopropane and using di-tert-butyl dicarbonate (Boc₂O) for protection, the primary byproduct is the di-Boc protected species, di-tert-butyl (S)-propane-1,2-diyl)dicarbamate. Over-protection occurs when both amino groups of the starting material react with the Boc anhydride.[1]

  • If a reductive amination route is used, starting from N-Boc-L-alaninal and ammonia, a potential byproduct is a tertiary amine formed through over-alkylation of the desired primary amine.[2]

Q2: How can I minimize the formation of the di-Boc protected byproduct?

A2: Several strategies can be employed to favor mono-protection and minimize the formation of the di-Boc byproduct:

  • Stoichiometric Control: Using a precise molar ratio of the diamine to the Boc anhydride is crucial. An excess of the diamine can statistically favor mono-protection. In flow chemistry optimizations for similar reactions, it has been shown that using sub-stoichiometric amounts of Boc-anhydride (e.g., 0.8 equivalents) can maximize the yield of the mono-protected product.[3]

  • Mono-protonation of the Diamine: A highly effective method involves the selective protection of one amine group by converting it to its hydrochloride salt. By adding one equivalent of an acid (like HCl, or generating it in situ with trimethylsilyl chloride), one amine becomes significantly less nucleophilic, directing the Boc protection to the free amine.[1][4] This method has been reported to give good yields of the mono-protected product.[5]

Q3: In a reductive amination synthesis, I am observing a significant amount of a higher molecular weight impurity. What could it be and how can I avoid it?

A3: This is likely a tertiary amine byproduct resulting from the reaction of the newly formed primary amine with another molecule of the starting aldehyde (N-Boc-L-alaninal). To mitigate this, consider the following:

  • Use a Tandem Reductive Amination/N-Boc Protection Protocol: A one-pot method that combines the reductive amination with an in-situ N-Boc protection of the newly formed amine can be very effective. The primary amine is trapped with Boc₂O as it forms, preventing it from reacting further.[2]

  • Control of Reaction Conditions: Ensure that the aldehyde is consumed before the reduction of the intermediate imine is complete. This can be monitored by techniques like TLC or LC-MS.

Q4: How can I detect and quantify the di-Boc byproduct in my product mixture?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is an excellent method for separating and quantifying the mono- and di-Boc protected products. Due to the difference in polarity (the di-Boc product is less polar), a C18 reverse-phase column with a water/acetonitrile gradient can effectively separate the two compounds. Quantification can be achieved by integrating the peak areas and comparing them to a standard curve.

Q5: What is the best way to remove the di-Boc byproduct from my final product?

A5: Purification can be achieved through:

  • Column Chromatography: Flash chromatography on silica gel is a standard method for separating compounds with different polarities. The less polar di-Boc byproduct will elute before the more polar mono-Boc product.

  • Acid-Base Extraction: The desired mono-protected product has a free basic amine, while the di-Boc byproduct does not. By acidifying the crude product mixture, the mono-Boc product will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct can be extracted with an organic solvent. Subsequent basification of the aqueous layer will allow for the extraction of the pure mono-Boc product.[5]

Data Presentation

The following table summarizes the yield of the desired mono-Boc protected product and highlights the reaction conditions that influence the formation of the di-Boc byproduct.

Starting MaterialProtection MethodKey Reaction ConditionMono-Boc Product Yield (%)Di-Boc Byproduct FormationReference(s)
1,2-DiaminopropaneBoc₂OMono-hydrochloride formation prior to Boc₂O addition72%Significantly suppressed[5]
EthylenediamineBoc₂OMono-hydrochloride formation prior to Boc₂O addition87%Significantly suppressed[1]
PiperazineBoc₂O0.8 equivalents of Boc₂O in a microreactor45% (max yield)Becomes predominant with >0.8 eq. of Boc₂O[3]
Various Aldehydes and AminesTandem Reductive Amination/Boc₂OIn-situ trapping of the primary amine80-91%Overalkylation (tertiary amine) is eliminated[2]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Mono- vs. Di-Boc Byproduct

This protocol is adapted for the analysis of this compound and its potential di-Boc byproduct.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude product.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Protocol 2: GC-MS Analysis for Volatile Impurities and Byproducts

This protocol can be adapted to identify and quantify volatile impurities and byproducts from the synthesis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on sensitivity requirements.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[6]

Visualizations

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting Troubleshooting Byproduct Formation start Start: Byproduct Detected in Product Mixture identify_route Identify Synthetic Route start->identify_route boc_protection Mono-Boc Protection of Diamine identify_route->boc_protection Boc₂O Route reductive_amination Reductive Amination identify_route->reductive_amination Reductive Amine Route check_di_boc High MW Byproduct? Likely Di-Boc boc_protection->check_di_boc check_tertiary_amine High MW Byproduct? Likely Tertiary Amine reductive_amination->check_tertiary_amine optimize_stoichiometry Optimize Stoichiometry: - Use excess diamine - Use <1 eq. Boc₂O check_di_boc->optimize_stoichiometry Yes mono_protonation Implement Mono-Protonation Strategy: - Add 1 eq. HCl or Me₃SiCl before Boc₂O check_di_boc->mono_protonation Yes purification Purification: - Column Chromatography - Acid-Base Extraction check_di_boc->purification No, other impurity tandem_protection Implement Tandem Protocol: - Add Boc₂O with reducing agent to trap primary amine check_tertiary_amine->tandem_protection Yes check_tertiary_amine->purification No, other impurity optimize_stoichiometry->purification mono_protonation->purification tandem_protection->purification end Pure (S)-Tert-butyl (2-aminopropyl)carbamate purification->end

Caption: Troubleshooting logic for byproduct analysis and mitigation.

References

Validation & Comparative

A Comparative 1H NMR Analysis of (S)-Tert-butyl (2-aminopropyl)carbamate and Its Alternatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization of (S)-Tert-butyl (2-aminopropyl)carbamate, a key chiral building block, through 1H NMR spectroscopy. This guide provides a comparative analysis with its enantiomer and positional isomer, supported by experimental data and detailed protocols.

In the synthesis of chiral pharmaceuticals, the precise characterization of stereoisomeric purity is paramount. This compound, a crucial intermediate in the development of various active pharmaceutical ingredients (APIs), requires rigorous analytical scrutiny to ensure the desired therapeutic efficacy and safety. This guide offers a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound with its (R)-enantiomer and its positional isomer, Tert-butyl (3-aminopropyl)carbamate.

Comparative 1H NMR Data Analysis

The differentiation between this compound and its alternatives relies on subtle but significant differences in their 1H NMR spectra. While enantiomers like the (S) and (R) forms of Tert-butyl (2-aminopropyl)carbamate exhibit identical spectra in achiral solvents, their signals can be resolved by introducing a chiral solvating agent. In contrast, positional isomers, such as the 2-amino and 3-amino derivatives, display distinct spectra due to the different chemical environments of their protons.

A key indicator in the 1H NMR spectrum of a Boc-protected amine is the prominent singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, which confirms successful Boc protection.[1] The primary distinctions between the isomers are found in the chemical shifts and multiplicities of the methylene and methine protons adjacent to the nitrogen atoms.

For the racemic mixture of tert-butyl (2-aminopropyl) carbamate, the monoprotection is confirmed to be on the primary amine at the C-1 position. This was established through an HMBC experiment where the methylene protons (at approximately 3.15 and 2.90 ppm) showed a correlation with the carbamate carbonyl carbon (at 156.3 ppm).[2]

Below is a summary of the 1H NMR spectral data for this compound and its relevant alternatives.

CompoundStructureSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Structure of S-isomer)-C(CH₃)₃~1.44s9H-
-CH₃~1.08d3H~6.4
-CH₂-NHBoc~2.90, ~3.15m2H-
-CH(NH₂)-~3.10m1H-
-NH-(broad)br s1H-
-NH₂(broad)br s2H-
(R)-Tert-butyl (2-aminopropyl)carbamate (Structure of R-isomer)-C(CH₃)₃~1.44s9H-
-CH₃~1.08d3H~6.4
-CH₂-NHBoc~2.90, ~3.15m2H-
-CH(NH₂)-~3.10m1H-
-NH-(broad)br s1H-
-NH₂(broad)br s2H-
Tert-butyl (3-aminopropyl)carbamate (Structure of 3-amino isomer)-C(CH₃)₃1.43s9H-
-CH₂-CH₂-NH₂1.62p2H6.6
-CH₂-NH₂2.76t2H6.8
-CH₂-NHBoc3.21q2H6.4
-NH-4.90br s1H-

Note: The chemical shifts for the individual enantiomers in an achiral solvent are identical. Differentiation requires a chiral environment. The provided values for the (S) and (R) isomers are based on typical shifts for similar structures and the racemic mixture. The data for Tert-butyl (3-aminopropyl)carbamate is sourced from literature.[3]

Experimental Protocols

Standard 1H NMR Spectroscopy

This protocol outlines the procedure for acquiring a standard 1H NMR spectrum, suitable for distinguishing between positional isomers.

Sample Preparation:

  • Weigh 5-10 mg of the sample (e.g., Tert-butyl (3-aminopropyl)carbamate) into a clean, dry NMR tube.[2]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[2]

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-12 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

1H NMR Spectroscopy for Enantiomeric Resolution using a Chiral Solvating Agent (CSA)

To differentiate between enantiomers such as (S)- and (R)-Tert-butyl (2-aminopropyl)carbamate, the use of a chiral solvating agent is necessary to induce diastereomeric interactions, leading to separate signals for the enantiomers.

Sample Preparation:

  • In a clean vial, dissolve approximately 5-10 mg of the chiral amine sample in 0.6 mL of CDCl₃.

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative). The choice of CSA may require screening to find the optimal resolving agent for the specific analyte.[4][5]

  • Add TMS as an internal standard.

  • Gently mix the solution and transfer it to an NMR tube.

Instrument Parameters:

  • Follow the same parameters as for standard 1H NMR spectroscopy. It may be necessary to acquire a higher number of scans to improve the signal-to-noise ratio for the resolved peaks.

Data Analysis:

  • The signals of the two enantiomers, which are identical in an achiral solvent, will appear as separate, closely spaced peaks in the presence of the CSA.

  • The enantiomeric excess (% ee) can be calculated by integrating the corresponding resolved signals of the two enantiomers.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the decision-making process and workflow for the 1H NMR analysis of this compound and its alternatives.

workflow Workflow for 1H NMR Analysis of this compound cluster_sample Sample Information cluster_analysis NMR Analysis cluster_decision Data Interpretation cluster_results Results Sample Test Sample: This compound or Alternative Standard_NMR Acquire Standard 1H NMR in CDCl3 Sample->Standard_NMR Isomer_Check Distinguish Positional Isomers? Standard_NMR->Isomer_Check Chiral_NMR Acquire 1H NMR with Chiral Solvating Agent Enantiomer_Check Resolve Enantiomers? Chiral_NMR->Enantiomer_Check Isomer_Check->Chiral_NMR No Positional_ID Identify Positional Isomer Isomer_Check->Positional_ID Yes Enantiomeric_Purity Determine Enantiomeric Purity Enantiomer_Check->Enantiomeric_Purity Yes Positional_ID->Chiral_NMR Structure_Confirmed Confirm Structure of (S)-Isomer Enantiomeric_Purity->Structure_Confirmed

Caption: Workflow for the 1H NMR analysis of this compound.

References

A Comparative Guide to (S)- and (R)-Tert-butyl (2-aminopropyl)carbamate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of (S)- and (R)-tert-butyl (2-aminopropyl)carbamate, two enantiomers of a versatile building block used in the synthesis of pharmaceuticals.

The Critical Role of Chirality in Biological Systems

The interaction of a drug with its biological target, such as an enzyme or a receptor, is a highly specific three-dimensional process. Since biological targets are themselves chiral, they can differentiate between the enantiomers of a drug molecule. This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects. Therefore, the separate evaluation of each enantiomer is a fundamental principle in modern drug development.

Comparative Biological Activity: A Framework for Evaluation

In the absence of direct comparative studies, this section outlines the key biological assays that should be performed to elucidate the differential effects of (S)- and (R)-tert-butyl (2-aminopropyl)carbamate. The following tables are presented as templates for organizing and comparing potential experimental data.

Data Presentation

Table 1: Comparative Cytotoxicity Profile (IC₅₀ Values in µM)

Cell Line(S)-tert-butyl (2-aminopropyl)carbamate(R)-tert-butyl (2-aminopropyl)carbamate
Human Cancer Cell Lines
MCF-7 (Breast)Data not availableData not available
A549 (Lung)Data not availableData not available
HepG2 (Liver)Data not availableData not available
Normal Human Cell Lines
hFOB (Osteoblast)Data not availableData not available
HUVEC (Endothelial)Data not availableData not available

Table 2: Comparative Enzyme Inhibition Profile (IC₅₀ Values in µM)

Enzyme TargetThis compound(R)-tert-butyl (2-aminopropyl)carbamate
Kinase AData not availableData not available
Protease BData not availableData not available
Hydrolase CData not availableData not available

Table 3: Comparative Receptor Binding Affinity (Kᵢ Values in nM)

Receptor TargetThis compound(R)-tert-butyl (2-aminopropyl)carbamate
GPCR XData not availableData not available
Ion Channel YData not availableData not available
Nuclear Receptor ZData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in comparing the biological activities of the (S)- and (R)-enantiomers of tert-butyl (2-aminopropyl)carbamate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability and proliferation.

  • Materials:

    • 96-well cell culture plates

    • Human cancer and normal cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • (S)- and (R)-tert-butyl (2-aminopropyl)carbamate stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the (S)- and (R)-enantiomers in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific enzyme.

  • Materials:

    • Purified enzyme

    • Enzyme-specific substrate

    • Assay buffer

    • (S)- and (R)-tert-butyl (2-aminopropyl)carbamate stock solutions

    • 96-well plate (black or clear, depending on the detection method)

    • Microplate reader (fluorometric or colorimetric)

  • Procedure:

    • Prepare serial dilutions of the (S)- and (R)-enantiomers in the assay buffer.

    • In a 96-well plate, add the enzyme and the test compounds at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Radioligand Receptor Binding Assay

This assay determines the affinity of the compounds for a specific receptor.

  • Materials:

    • Cell membranes or whole cells expressing the target receptor

    • Radiolabeled ligand specific for the receptor

    • Assay buffer

    • (S)- and (R)-tert-butyl (2-aminopropyl)carbamate stock solutions

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the unlabeled (S)- and (R)-enantiomers.

    • In tubes, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compounds.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubate at an appropriate temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition of specific binding against the concentration of the test compound to determine the IC₅₀.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_assays Biological Assays cluster_compounds Test Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) data_analysis Data Analysis & Comparison cytotoxicity->data_analysis Determine IC50 enzyme_inhibition Enzyme Inhibition Assay enzyme_inhibition->data_analysis Determine IC50 receptor_binding Receptor Binding Assay receptor_binding->data_analysis Determine Ki s_enantiomer (S)-enantiomer s_enantiomer->cytotoxicity s_enantiomer->enzyme_inhibition s_enantiomer->receptor_binding r_enantiomer (R)-enantiomer r_enantiomer->cytotoxicity r_enantiomer->enzyme_inhibition r_enantiomer->receptor_binding

Caption: Workflow for the comparative biological evaluation.

signaling_pathway ligand Chiral Ligand ((S) or (R)-enantiomer) receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The comprehensive biological evaluation of individual enantiomers is a cornerstone of modern drug development. While direct comparative data for (S)- and (R)-tert-butyl (2-aminopropyl)carbamate are currently lacking, this guide provides the necessary framework and detailed protocols for conducting such a comparative study. By systematically applying these assays, researchers can elucidate the stereospecific effects of these compounds, paving the way for the rational design of more effective and safer therapeutic agents. The data generated from these studies will be invaluable to researchers, scientists, and drug development professionals in advancing our understanding of the role of chirality in biological systems.

References

A Comparative Guide to HPLC Methods for Enantiomeric Purity Analysis of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds such as (S)-Tert-butyl (2-aminopropyl)carbamate. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for separating enantiomers and quantifying their purity.[1][2][] This guide provides a comparative overview of two common HPLC methodologies, offering detailed experimental protocols and performance data to assist researchers in selecting an appropriate analytical approach.

The primary strategies for the direct separation of enantiomers by HPLC involve using CSPs that create a chiral environment, leading to differential interactions with the enantiomers.[4][5] The most successful CSPs for amine-containing compounds and their derivatives fall into two main categories: macrocyclic glycopeptide-based phases and polysaccharide-based phases.[6][7]

Comparative Data of HPLC Methods

The following table summarizes the operational parameters and performance for two distinct HPLC methods suitable for analyzing the enantiomeric purity of this compound, also known as t-BOC-alaninamide.

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide CSP
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin)[6][8]Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][7]
Column Dimensions 250 x 4.6 mm, 5 µm[8]250 x 4.6 mm, 5 µm
Mobile Phase 90:10 (v/v) 20 mM Ammonium Acetate (pH 6.0) : Methanol[8]90:10 (v/v) Hexane : Isopropanol (IPA) with 0.1% Diethylamine (DEA)
Mode Reversed-Phase[6]Normal-Phase[1]
Flow Rate 1.0 mL/min[8]1.0 mL/min
Column Temperature 25 °C[8]25 °C (Ambient)
Detection Wavelength UV, 230 nm[8]UV, 210 nm
Sample Preparation 5 mg/mL in Methanol[8]1 mg/mL in Mobile Phase
Injection Volume 5 µL[8]10 µL

Experimental Protocols

Detailed methodologies for the two comparative HPLC approaches are provided below.

Method 1: Macrocyclic Glycopeptide CSP (Reversed-Phase)

This method utilizes a teicoplanin-based chiral stationary phase, which is effective for the enantiomeric resolution of N-blocked amino acids and their derivatives under reversed-phase conditions.[6][8]

1. Instrumentation:

  • HPLC system equipped with a UV detector.

  • Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm particle size).[8]

2. Reagents and Sample Preparation:

  • Ammonium acetate, HPLC grade.

  • Methanol, HPLC grade.

  • Water, HPLC grade.

  • This compound sample.

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate solution in water and adjust the pH to 6.0. The final mobile phase consists of this buffer and methanol in a 90:10 (v/v) ratio.[8]

  • Sample Solution: Dissolve the sample in methanol to a final concentration of 5 mg/mL.[8]

3. Chromatographic Conditions:

  • Mobile Phase: 90% (20 mM Ammonium Acetate, pH 6.0), 10% Methanol.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detection: UV at 230 nm.[8]

  • Injection Volume: 5 µL.[8]

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S) and (R)-enantiomers. The enantiomeric purity (or enantiomeric excess, ee%) is calculated from the peak areas of the two enantiomers.

Method 2: Polysaccharide-based CSP (Normal-Phase)

Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and highly effective for separating a broad range of chiral compounds, including amines, under normal-phase conditions.[1][7]

1. Instrumentation:

  • HPLC system with a UV detector, suitable for use with normal-phase solvents.

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • n-Hexane, HPLC grade.

  • Isopropanol (IPA), HPLC grade.

  • Diethylamine (DEA), analytical grade.

  • This compound sample.

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add Diethylamine to a final concentration of 0.1% to improve peak shape for the amine.

  • Sample Solution: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: 90:10:0.1 (v/v/v) n-Hexane : IPA : DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection: UV at 210 nm (for carbamate end absorption).[9]

  • Injection Volume: 10 µL.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Inject the prepared sample solution.

  • Calculate the enantiomeric purity based on the integrated peak areas of the (S) and undesired (R)-enantiomers.

Workflow for Method Selection

The selection and development of a suitable chiral separation method is a systematic process. The diagram below illustrates a typical workflow for establishing an HPLC method for enantiomeric purity analysis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Racemic or Enantioenriched Sample of Interest B Method Development: CSP & Mobile Phase Screening A->B C Polysaccharide CSPs (e.g., Chiralcel OD-H) Normal Phase B->C Screen 1 D Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) Reversed Phase B->D Screen 2 E Method Optimization (Flow Rate, Temperature, Modifiers) C->E D->E F Method Validation (Linearity, Precision, Accuracy, LoQ) E->F Optimized Method G Routine Enantiomeric Purity Analysis F->G Validated Method

References

A Comparative Guide to the Mass Spectrometry Analysis of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate characterization of chiral molecules is a cornerstone of successful research and development. (S)-Tert-butyl (2-aminopropyl)carbamate, a valuable chiral building block, requires robust analytical methodologies to confirm its identity, purity, and enantiomeric integrity. This guide provides an objective comparison of mass spectrometry-based techniques for the analysis of this compound, supported by predicted data and established fragmentation patterns for similar compounds. We also present alternative analytical methodologies and detailed experimental protocols to assist in method selection and implementation.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound. The expected mass-to-charge ratios (m/z) for various adducts of the molecule are summarized in the table below.

AdductPredicted m/z
[M+H]⁺175.1441
[M+Na]⁺197.1260
[M+K]⁺213.1000
[M+NH₄]⁺192.1707

M represents the neutral molecule.

Fragmentation Pattern

Key Predicted Fragments:

  • Loss of isobutylene (C₄H₈): A characteristic fragmentation of the Boc group, resulting in a neutral loss of 56 Da. This would correspond to a fragment ion at m/z 119.0871 for the [M+H]⁺ precursor.

  • Loss of the entire Boc group (C₅H₉O₂): This involves the cleavage of the N-C bond of the carbamate, leading to a neutral loss of 101 Da. This would result in a fragment ion at m/z 74.1232 for the [M+H]⁺ precursor, corresponding to the protonated 1,2-diaminopropane.

  • Loss of carbon dioxide (CO₂): A neutral loss of 44 Da from the carbamate group.

  • Loss of tert-butanol (C₄H₁₀O): A neutral loss of 74 Da.

Comparison with Alternative Analytical Methods

While mass spectrometry is a primary tool for identification, other analytical techniques are often employed, especially for chiral separation and purity assessment.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatographic separation followed by mass spectrometric detection and fragmentation.High sensitivity and selectivity; provides structural information; suitable for complex matrices.May require method development for chiral separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Excellent separation efficiency for volatile compounds; provides detailed fragmentation patterns.Requires derivatization for non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Gold standard for chiral separation and quantification of enantiomeric purity.Requires a specific chiral column; may not provide structural confirmation without a coupled detector like MS.
Supercritical Fluid Chromatography (SFC) with CSP Uses supercritical CO₂ as the mobile phase for separation on a chiral stationary phase.Faster analysis times and lower organic solvent consumption compared to HPLC; good for preparative scale.Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for LC-MS/MS and GC-MS analysis that can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the identification and fragmentation analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. LC Conditions:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based or cyclodextrin-based) for enantiomeric separation, or a standard C18 column for general analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 1-5 µL.

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan (e.g., m/z 50-300) to detect the parent ion, followed by product ion scans (MS/MS) of the protonated molecule (m/z 175.14).

  • Collision Gas: Argon.

  • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for the analysis of this compound after derivatization to increase its volatility.

1. Derivatization:

  • React the amine groups of this compound with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form volatile silyl derivatives.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the concentration.

3. MS Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-500) to obtain the mass spectrum of the derivatized compound.

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Dilution Dilution to 1-10 µg/mL Stock->Dilution Injection Injection Dilution->Injection Column Chiral or C18 Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI (+) Elution->Ionization FullScan Full Scan (m/z 50-300) Ionization->FullScan MSMS Product Ion Scan (m/z 175.14) FullScan->MSMS Spectrum Mass Spectrum MSMS->Spectrum Fragmentation Fragmentation Pattern Spectrum->Fragmentation

Caption: LC-MS/MS experimental workflow for the analysis of this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z 175.14 Frag1 Loss of Isobutylene (-56 Da) m/z 119.09 Parent->Frag1 Frag2 Loss of Boc group (-101 Da) m/z 74.12 Parent->Frag2 Frag3 Loss of CO₂ (-44 Da) Parent->Frag3 Frag4 Loss of t-Butanol (-74 Da) Parent->Frag4

Caption: Predicted fragmentation pathways for protonated this compound.

A Comparative Guide to Alternative Chiral Building Blocks for (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that influences the efficiency, scalability, and stereochemical outcome of a synthetic route. (S)-Tert-butyl (2-aminopropyl)carbamate is a widely utilized synthon, valued for the robust and easily cleavable Boc protecting group and the versatile 1,2-diaminopropane scaffold. However, a range of alternative building blocks exist, offering different properties that may be advantageous for specific synthetic challenges. This guide provides an objective comparison of these alternatives, supported by available experimental data, to aid in the rational selection of the optimal chiral building block for your research.

Introduction to Alternatives

Alternatives to this compound can be categorized based on variations in the protecting group, the stereochemistry, or the diamine backbone. The choice of an alternative is often dictated by factors such as the required chemical stability, the desired deprotection conditions, and the specific reactivity in subsequent chemical transformations.

Key classes of alternatives include:

  • Different N-Protecting Groups: Replacing the Boc group with other common carbamates like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) allows for orthogonal deprotection strategies, which are crucial in multi-step syntheses, particularly in peptide and medicinal chemistry.[1][2]

  • Enantiomeric and Isomeric Variations: The use of the (R)-enantiomer allows for the synthesis of the opposite stereoisomer of a target molecule. Structural isomers, such as N-Boc-1,3-propanediamine, provide different spacing between the amino groups, which can be critical for biological activity or for accessing different conformational states.[2][3]

  • Alternative Chiral Diamine Scaffolds: Chiral diamines with different substitution patterns, such as (1R,2R)-1,2-diaminocyclohexane, offer rigid backbones that can impart specific conformational constraints in the final molecule.

Performance Comparison

The performance of a chiral building block is assessed by its efficiency in key chemical transformations, such as selective mono-protection and subsequent coupling reactions (e.g., amidation, reductive amination). While direct head-to-head comparative studies are scarce, the following tables summarize available data from various sources to facilitate a comparative analysis.

Table 1: Comparison of N-Protecting Groups for (S)-1,2-Diaminopropane
Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Drawbacks
Boc (tert-Butoxycarbonyl)Acid-labile (e.g., TFA, HCl)[1]Stable to a wide range of non-acidic conditions; widely used in SPPS.[1][4]Strong acid required for cleavage may not be suitable for acid-sensitive substrates.[4]
Cbz (Benzyloxycarbonyl)Hydrogenolysis (e.g., H₂/Pd)[1]Orthogonal to acid- and base-labile groups; stable to acidic and basic conditions.Catalyst poisoning can be an issue; not suitable for molecules with other reducible functional groups.[1]
Fmoc (Fluorenylmethyloxycarbonyl)Base-labile (e.g., piperidine in DMF)[1]Orthogonal to acid-labile and hydrogenolysis-cleavable groups; mild deprotection.[1]The fluorenyl group can lead to aggregation in some applications; not stable to basic conditions.[1]
Table 2: Yields for Selective Mono-Boc Protection of Various Diamines

The selective mono-protection of diamines is a crucial step in preparing these building blocks. The following data, collated from various studies, shows typical yields for the mono-Boc protection of different diamine scaffolds.

Diamine SubstrateProductYield (%)
Ethylenediaminetert-Butyl (2-aminoethyl)carbamate87
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate45
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate75
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate65
(1R,2R)-1,2-Diphenylethane-1,2-diaminetert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate51
(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate66

Note: The yields are from different sources and reaction conditions may vary. The data is intended for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. Below are representative procedures for key transformations.

Protocol 1: Selective Mono-Boc Protection of a Diamine (in situ HCl Generation)

This method is a reliable and scalable procedure for the selective mono-Boc protection of diamines, avoiding the need for handling HCl gas.[5][6]

Materials:

  • Diamine (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equiv) dropwise. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

  • Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid and the free amino group of a mono-protected diamine.

Materials:

  • Mono-protected diamine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the mono-protected diamine (1.0 equiv) to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination of an Aldehyde

This protocol outlines a general method for the reductive amination of an aldehyde with a mono-protected diamine to form a secondary amine.[7][8]

Materials:

  • Mono-protected diamine (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of the mono-protected diamine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in DCE or DCM, add a catalytic amount of acetic acid (if necessary to facilitate imine formation).

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows relevant to the use of these chiral building blocks.

G Decision Workflow for Selecting a Chiral Diamine Building Block A Define Synthetic Goal (e.g., target molecule, desired stereochemistry) B Orthogonal Protection Scheme Needed? A->B C Yes B->C D No B->D E Consider Fmoc or Cbz Protected Diamines C->E F Boc Protected Diamine is a Good Starting Point D->F G Are Specific Conformational Constraints Required? E->G F->G H Yes G->H I No G->I J Explore Cyclic Diamines (e.g., Diaminocyclohexane) H->J K Acyclic Diamines are Suitable (e.g., Diaminopropane) I->K L Final Building Block Selection J->L K->L

Caption: Decision workflow for selecting a chiral diamine building block.

G General Experimental Workflow for Amide Coupling cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification A Dissolve Carboxylic Acid and Coupling Reagent (e.g., HATU) in anhydrous DMF B Stir for 10-15 min at room temperature A->B C Add Mono-protected Diamine and Base (e.g., DIPEA) B->C D Stir for 2-12 hours at room temperature C->D E Aqueous Work-up (Acid/Base Washes) D->E F Dry, Filter, and Concentrate E->F G Column Chromatography F->G H Pure Amide Product G->H

Caption: General experimental workflow for amide coupling.

Conclusion

This compound remains a valuable and versatile chiral building block. However, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. By considering the nature of the protecting group, the stereochemistry, and the diamine scaffold, researchers can select the most appropriate building block to meet the specific demands of their synthetic targets. The data and protocols presented in this guide offer a starting point for making informed decisions in the design and execution of complex molecule synthesis.

References

A Comparative Guide to the Efficacy of Different Boc Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly revered in peptide synthesis and the development of complex pharmaceutical agents for its reliability in protecting amine functionalities.[1][2][3] Its popularity is due to its straightforward installation, stability across a wide array of non-acidic reaction conditions, and its clean, selective removal under acidic conditions.[2][4] This guide offers an objective comparison of various Boc protection and deprotection strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.

The utility of the Boc group is defined by its stability in basic, nucleophilic, and reductive environments, which allows for its selective removal in the presence of other protecting groups sensitive to different conditions—a concept known as orthogonality.[1][3] For instance, the Boc group is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, making it a versatile tool in multi-step syntheses.[3][5]

Quantitative Comparison of Boc Protection Strategies

The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6][7] The efficiency of this reaction can be influenced by the choice of base and solvent.

Table 1: Typical Conditions and Yields for Boc Protection of Amines [2]

Amine TypeReagentBase (optional)SolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp.1 - 4>95
Secondary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp.2 - 8>90
Primary Aromatic(Boc)₂ODMAP (cat.)AcetonitrileRoom Temp. - 504 - 2485 - 95
Amino Acid(Boc)₂ONaOHDioxane/WaterRoom Temp.2 - 6>90
Quantitative Comparison of Boc Deprotection Strategies

The removal of the Boc group is a critical step and is most commonly achieved under acidic conditions.[2] However, the choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. For molecules sensitive to strong acids, alternative methods such as thermal or Lewis acid-mediated deprotection are available.[4][8]

Table 2: Comparison of Common Boc Deprotection Reagents [2][8]

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM), Room Temp.[8]0.5 - 4 h[8]Highly effective, volatile (easy removal), well-established.[8]Harsh for acid-sensitive substrates, can cause side reactions like t-butylation.[5]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate, Room Temp.[4]1 - 4 h[4]Cost-effective, product often precipitates as HCl salt, simplifying isolation.Can be corrosive, less volatile than TFA.
Formic Acid 50-60% concentration2 - 8 h[2]Milder alternative to TFA or HCl.[2]Slower reaction times, may not be effective for all substrates.
Thermal (Water-mediated) Water, 100-150 °C[9]12 min - 1 h[9][10]Green chemistry approach, avoids strong acids.[4][9]High temperatures can be unsuitable for thermally sensitive compounds.
Lewis Acids (e.g., TMSI) TMSI in DCM or Acetonitrile, 0 °C to Room Temp.Varies (minutes to hours)Mild conditions, suitable for acid-sensitive substrates.[4]Reagents can be moisture-sensitive and more expensive.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key Boc protection and deprotection reactions.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard method for the N-tert-butyloxycarbonylation of a primary amine using di-tert-butyl dicarbonate.[1]

  • Dissolution : Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 1:1 mixture of dioxane and water.

  • Base Addition : Add sodium bicarbonate (2.0 equivalents) or triethylamine (TEA) to the solution and stir until it is fully dissolved.[1][2]

  • Boc₂O Addition : Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to control the reaction exotherm.[1]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Workup : Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.[1]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1]

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

This is the most common method for Boc group removal, utilizing the strong acid trifluoroacetic acid.[1][8]

  • Dissolution : Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition : Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1][8]

  • Reaction : Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction's completion by TLC.[1]

  • Solvent Removal : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help eliminate residual TFA.[2]

  • Neutralization and Extraction : Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]

Protocol 3: General Procedure for HCl-Mediated Boc Deprotection

This method uses a solution of hydrogen chloride in an organic solvent, often resulting in the precipitation of the amine hydrochloride salt.[4]

  • Dissolution : Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • HCl Addition : Add a 4M solution of HCl in 1,4-dioxane.[4]

  • Reaction : Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[4]

  • Isolation : Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent such as diethyl ether to remove impurities.[4]

Visualizing Boc Protection Strategies

Diagrams illustrating reaction mechanisms and experimental workflows provide a clear understanding of the chemical transformations.

Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated Acid H⁺ (Acid, e.g., TFA) Acid->Protonated Protonation Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid Fragmentation tButyl_Cation (CH₃)₃C⁺ Protonated->tButyl_Cation Free_Amine R-NH₃⁺ (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Acid-catalyzed Boc deprotection mechanism.[4]

Boc_Workflow start Start: Primary/Secondary Amine add_boc 1. Add (Boc)₂O 2. Add Base (e.g., TEA, NaHCO₃) 3. Stir at RT for 4-12h start->add_boc workup_prot Aqueous Workup & Extraction add_boc->workup_prot protected_amine N-Boc Protected Amine workup_prot->protected_amine add_acid 1. Dissolve in DCM 2. Add Acid (e.g., TFA, HCl) 3. Stir at RT for 0.5-4h protected_amine->add_acid workup_deprot Solvent Removal & Neutralization add_acid->workup_deprot final_product Final Product: Deprotected Amine workup_deprot->final_product

References

A Comparative Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical and often challenging step in the development of new pharmaceuticals and fine chemicals. The stereochemistry of these amine building blocks can profoundly influence a molecule's biological activity. This guide provides a comprehensive cost-benefit analysis of four prominent chiral amine synthesis routes: biocatalytic transamination, biocatalytic reductive amination, diastereomeric resolution, and asymmetric synthesis using metal catalysts. The information presented, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.

The optimal synthesis strategy depends on a multitude of factors, including the desired scale of synthesis, required enantiopurity, and the cost and availability of starting materials, catalysts, and reagents. This guide delves into a quantitative comparison of these methods, offering detailed experimental protocols for each and illustrating the workflows using logical diagrams.

Comparative Analysis of Chiral Amine Synthesis Routes

The performance and economic viability of different chiral amine synthesis methods can vary significantly. The following tables provide a summary of key quantitative data for easy comparison.

Table 1: Performance Comparison of Chiral Amine Synthesis Methods

MethodTypical Yield (%)Enantiomeric Excess (ee %)Catalyst/Resolving Agent LoadingReaction Time
Biocatalytic Transamination90[1]>99[1]5 g/L enzyme[1]48-50 hours[1]
Biocatalytic Reductive Amination31 (can be improved to 80-90)[1]>99Enzyme loading varies48 hours[1]
Diastereomeric Resolution<50 (per enantiomer)[1]>99[1]Stoichiometric[1]Variable (days)[1]
Asymmetric Metal Catalysis90-98[1]95-99[1]Low (S/C up to 2000)[1]Variable (hours)[1]

Table 2: Cost-Benefit Analysis of Chiral Amine Synthesis Methods

MethodKey AdvantagesKey DisadvantagesEstimated Cost
Biocatalytic TransaminationHigh enantioselectivity, mild reaction conditions, environmentally friendly.Unfavorable equilibrium, potential product inhibition.[1]$0.51/g (for (S)-α-methylbenzylamine)[1]
Biocatalytic Reductive AminationHigh atom economy, uses inexpensive ammonia as an amine source.Lower initial conversion rates, high enzyme cost.[1]$2.06/g (for (S)-α-methylbenzylamine)[1]
Diastereomeric ResolutionWell-established, scalable technology.[1]Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.[1]Variable, depends on the cost of the resolving agent. L-Tartaric acid: ~
25/kg,(R)()Mandelicacid:2-5/kg, (R)-(-)-Mandelic acid: ~2−5/kg,(R)−(−)−Mandelicacid:
100-220/kg.
Asymmetric Metal CatalysisHigh efficiency and enantioselectivity, low catalyst loading.[1]Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions.Variable, catalyst cost can be significant.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Biocatalytic Transamination for the Synthesis of (S)-α-Methylbenzylamine

This protocol is based on a multi-enzyme system for the asymmetric synthesis of (S)-α-methylbenzylamine from acetophenone.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • NAD+ (1 g/L)

  • Pyridoxal-5-phosphate (0.5 g/L)

  • Glucose (90 g/L)

  • Alanine (90 g/L)

  • Acetophenone (50 g/L)

  • Glucose dehydrogenase (GDH) (1 g/L)

  • Lactate dehydrogenase (LDH) (1 g/L)

  • Transaminase (ATA) (5 g/L)

  • Ion-exchange resin (e.g., Amberlite XAD 1180) (200 g/L)

Procedure:

  • In a temperature-controlled reactor, prepare the reaction buffer by dissolving all components except the enzymes and acetophenone in the potassium phosphate buffer.

  • Add the enzymes (GDH, LDH, and ATA) to the reaction mixture.

  • Initiate the reaction by adding acetophenone.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 48-50 hours.

  • Monitor the reaction progress by analyzing the conversion of acetophenone and the enantiomeric excess of the produced amine using chiral HPLC or GC.

  • Upon completion, the product can be recovered from the reaction mixture using the ion-exchange resin.

Biocatalytic Reductive Amination of a Ketone

This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a ketone using an amine dehydrogenase.

Materials:

  • Ammonium formate buffer (1 M, pH 8.5)

  • Ketone substrate (50 mM)

  • NAD+ (1 mM)

  • Amine dehydrogenase (AmDH)

  • Formate dehydrogenase (FDH) for cofactor regeneration

Procedure:

  • In a reaction vessel, dissolve the ketone substrate in the ammonium formate buffer.

  • Add NAD+, amine dehydrogenase, and formate dehydrogenase to the mixture.

  • The reaction is typically carried out at 30°C with agitation for 24-48 hours.[2]

  • The progress of the reaction, including conversion and enantiomeric excess, is monitored by chiral chromatography.[2]

  • The chiral amine product is isolated from the reaction mixture using standard extraction procedures.

Diastereomeric Resolution of a Racemic Amine using (+)-Tartaric Acid

This classic method separates enantiomers by forming diastereomeric salts with different solubilities.

Materials:

  • Racemic amine

  • (+)-Tartaric acid (chiral resolving agent)

  • Methanol (solvent)

  • Sodium hydroxide solution (50%)

  • Dichloromethane (extraction solvent)

Procedure:

  • Salt Formation: Dissolve the racemic amine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiopure Amine: Suspend the collected crystals in water and add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic.

  • Extraction: Extract the liberated free amine with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • The enantiomeric excess of the recovered amine should be determined using chiral HPLC or by measuring its specific rotation.

Asymmetric Synthesis of a Chiral Amine via Hydrogenation of an Imine

This protocol outlines a general procedure for the synthesis of a chiral amine through the asymmetric hydrogenation of a prochiral imine using an iridium catalyst.

Materials:

  • Prochiral imine

  • Iridium-based chiral catalyst (e.g., Ir-complex with a chiral phosphine ligand)

  • Anhydrous solvent (e.g., methanol, toluene)

  • Hydrogen gas (high pressure)

Procedure:

  • In a high-pressure reactor under an inert atmosphere, dissolve the prochiral imine and the chiral iridium catalyst in the anhydrous solvent.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 60°C) and stir for the required reaction time (typically several hours).

  • After cooling the reactor and releasing the pressure, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the chiral amine.

  • The yield and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC, respectively.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

Biocatalytic_Transamination Start Ketone Substrate (e.g., Acetophenone) Reaction Biocatalytic Transamination Start->Reaction Enzyme_Mix Enzyme Cocktail (ATA, GDH, LDH) + Cofactors (NAD+, PLP) + Amine Donor (Alanine) Enzyme_Mix->Reaction Product Chiral Amine Reaction->Product Purification Purification (Ion-exchange resin) Product->Purification Final_Product Enantiopure Chiral Amine Purification->Final_Product Biocatalytic_Reductive_Amination Start Ketone Substrate Reaction Reductive Amination Start->Reaction Reagents Amine Dehydrogenase (AmDH) + Cofactor (NAD+) + Ammonia Source Reagents->Reaction Product Chiral Amine Reaction->Product Purification Purification (Extraction) Product->Purification Final_Product Enantiopure Chiral Amine Purification->Final_Product Diastereomeric_Resolution Start Racemic Amine Salt_Formation Diastereomeric Salt Formation Start->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Diastereomer1 Less Soluble Diastereomer (Solid) Crystallization->Diastereomer1 Diastereomer2 More Soluble Diastereomer (Solution) Crystallization->Diastereomer2 Liberation Liberation of Amine (Base Treatment) Diastereomer1->Liberation Final_Product Enantiopure Chiral Amine Liberation->Final_Product Asymmetric_Hydrogenation Start Prochiral Imine Reaction Asymmetric Hydrogenation (H2, pressure) Start->Reaction Catalyst Chiral Metal Catalyst (e.g., Ir-complex) Catalyst->Reaction Product Chiral Amine Reaction->Product Purification Purification (Chromatography) Product->Purification Final_Product Enantiopure Chiral Amine Purification->Final_Product

References

A Comparative Guide to the Spectroscopic Data of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for common carbamate derivatives. Carbamates are a crucial functional group in medicinal chemistry, agrochemicals, and polymer science. Their characterization is fundamental to synthesis, quality control, and metabolic studies. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and comparison of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of carbamate derivatives, providing detailed information about the carbon and proton environments.

¹H NMR Spectroscopy

In ¹H NMR spectra, the proton signals' chemical shifts are influenced by the electronic environment, including the nature of the substituents on the nitrogen and oxygen atoms of the carbamate moiety. The carbamate N-H proton signal is often broad and its chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and rotamer equilibria.[1]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Carbamate Derivatives

Proton TypeStructure FragmentTypical Chemical Shift (ppm)Notes
Carbamate NHR-NH -COO-R'4.5 - 10.5Often broad. Shift is highly dependent on solvent and concentration.[1][2]
Methoxy-COOCH₃ 3.6 - 3.8Singlet, typically deshielded by the adjacent oxygen.[3][4]
Ethoxy (CH₂)-COOCH₂ CH₃4.0 - 4.2Quartet, deshielded by the adjacent oxygen.[3]
t-Butoxy-COOC(CH₃)₃ 1.4 - 1.6Singlet, characteristic of the Boc protecting group.[1]
Aromatic ProtonsAr -NH-COO-R'6.8 - 8.4Shifts depend on the substitution pattern on the aromatic ring.[3]
Aromatic ProtonsR-NH-COO-Ar 7.0 - 7.6Shifts depend on the substitution pattern on the aromatic ring.[2]
¹³C NMR Spectroscopy

The most diagnostic signal in the ¹³C NMR spectrum of a carbamate is the carbonyl carbon. Its chemical shift is sensitive to the electronic effects of the substituents.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Carbamate Derivatives

Carbon TypeStructure FragmentTypical Chemical Shift (ppm)Notes
Carbonyl Carbon-NH-C OO-150 - 166This is generally more shielded than the carbonyl carbon of amides and esters (~160-180 ppm).[5][6][7]
Methoxy-COOCH₃ 51 - 53
Ethoxy (CH₂)-COOCH₂ CH₃60 - 66
t-Butoxy (Quaternary)-COOC (CH₃)₃80 - 85[1]
t-Butoxy (Methyl)-COOC(CH₃ )₃28 - 29[1]
Aromatic (C-O)-COO-C -Ar112 - 125[3]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups within carbamates, particularly the carbonyl (C=O) and N-H groups. The position of these absorption bands provides insight into the molecule's bonding and intermolecular interactions.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Carbamate Derivatives

Vibrational ModeStructure FragmentTypical Frequency (cm⁻¹)Notes
N-H StretchN-H 3200 - 3450Often a sharp to medium peak for secondary carbamates. Can be broadened by hydrogen bonding.[2][8]
C=O StretchC=O 1690 - 1745This is a very strong and characteristic absorption.[9][10] Conjugation or hydrogen bonding can lower the frequency.[11][12]
N-H BendN-H 1510 - 1620Medium intensity peak.[2]
C-O StretchO-C-O -N1200 - 1300Strong intensity, often referred to as the asymmetric C-O-C stretch.[11]
C-N StretchO=C-N 1020 - 1250Medium to strong intensity.[2][13]

Note: The carbonyl absorption for carbamates with an N-H group can shift to a higher frequency by approximately 35 cm⁻¹ when moving from the solid (hydrogen-bonded) phase to a liquid (CS₂) phase.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of carbamate derivatives, which is crucial for confirming their identity and structure. Electrospray ionization (ESI) is a common technique for analyzing these compounds.

Table 4: Common Mass Spectrometry Fragments for Carbamate Derivatives

Fragmentation ProcessNeutral Loss / Fragment m/zNotes
DecarboxylationLoss of CO₂ (44 Da)A common fragmentation pathway, especially in negative-ion mode.[14]
Isocyanate LossLoss of R-NCOFor N-alkyl carbamates, a characteristic loss of isocyanate (e.g., CH₃NCO, 57 Da) is often observed.[15]
Alpha-CleavageCleavage of the R-O bondCleavage at the bond adjacent to the oxygen can lead to the formation of stable carbocations or acylium ions.[16]
Specific Fragmentsm/z 42 (NCO⁻), m/z 26 (CN⁻)Observed in negative-ion collision-induced dissociation (CID) spectra.[14]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the carbamate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8-16 scans are typically averaged.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) : For solid samples, grind 1-2 mg of the carbamate with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition : Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing : A background spectrum (of the empty ATR crystal or a pure KBr pellet) should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation : Prepare a dilute solution of the carbamate derivative (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to aid ionization.

  • Chromatography : Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate it from impurities. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is common.

  • Mass Spectrometry Acquisition : The eluent from the LC is directed into the ESI source of the mass spectrometer. Acquire mass spectra in both full scan mode (e.g., m/z 100-1000) to determine the molecular ion, and in tandem MS (MS/MS) or product ion scan mode to generate fragmentation data.[15] For MS/MS, the molecular ion is selected and fragmented via collision-induced dissociation (CID).

  • Data Analysis : Analyze the resulting mass spectra to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized carbamate derivative.

Spectroscopic_Workflow start Synthesized Carbamate Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification ir_spec IR Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_spec ms_spec Mass Spectrometry (LC-MS) purification->ms_spec ir_check Functional Groups Confirmed? (C=O, N-H, C-O) ir_spec->ir_check nmr_check Correct Structure? (Connectivity, Stereochemistry) nmr_spec->nmr_check ms_check Correct Molecular Weight & Formula? ms_spec->ms_check data_integration Integrate All Spectroscopic Data ir_check->data_integration Yes revise Revise Proposed Structure or Re-purify ir_check->revise No nmr_check->data_integration Yes nmr_check->revise No ms_check->data_integration Yes ms_check->revise No final_structure Structure Elucidated & Confirmed data_integration->final_structure revise->purification

Caption: Workflow for Spectroscopic Characterization of Carbamates.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of Amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of amine enantiomers is a critical task in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides an objective comparison of the performance of various commercially available CSPs for the separation of amine enantiomers, supported by experimental data and detailed methodologies.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. The most commonly used CSPs for amine separation fall into three main categories: polysaccharide-based, cyclodextrin-based, and protein-based. Each class offers unique chiral recognition mechanisms and, therefore, different selectivities.

Data Summary

The following tables summarize the quantitative performance of various CSPs for the separation of a selection of amine enantiomers. The key performance indicators are:

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. An α value of 1 indicates no separation.

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used for their broad applicability.[1][2] Immobilized versions offer the advantage of being compatible with a wider range of organic solvents.[2]

Table 1: Performance Data for Polysaccharide-Based CSPs in Normal Phase Mode [1]

AnalyteCSPMobile Phasek'₁αRs
1-(1-Naphthyl)ethylamine Chiralpak IAn-Hexane/IPA/DEA (90/10/0.1)2.531.354.21
Chiralpak IBn-Hexane/IPA/DEA (90/10/0.1)1.891.212.89
Chiralpak ICn-Hexane/IPA/DEA (90/10/0.1)3.451.152.15
1-Aminoindan Chiralpak IAn-Hexane/IPA/DEA (80/20/0.1)4.121.283.55
Chiralpak IBn-Hexane/IPA/DEA (80/20/0.1)3.211.192.54
Chiralpak ICn-Hexane/IPA/DEA (80/20/0.1)5.331.121.88
Tranylcypromine Chiralpak IAn-Hexane/EtOH/DEA (95/5/0.1)2.981.425.12
Chiralpak IBn-Hexane/EtOH/DEA (95/5/0.1)2.151.253.45
Chiralpak ICn-Hexane/EtOH/DEA (95/5/0.1)4.011.182.67
Mexiletine Chiralpak IAn-Hexane/IPA/DEA (90/10/0.1)1.781.556.23
Chiralpak IBn-Hexane/IPA/DEA (90/10/0.1)1.341.324.11
Chiralpak ICn-Hexane/IPA/DEA (90/10/0.1)2.561.212.98

Data is illustrative and compiled from various sources. Performance may vary based on specific experimental conditions.

Cyclodextrin and Cyclofructan-Based CSPs

Cyclodextrin-based CSPs are known for their ability to form inclusion complexes with analytes.[3] Cyclofructan-based CSPs have shown a particularly high success rate in separating primary amines, often in the polar organic mode.[4]

Table 2: Performance Data for Cyclofructan and Cyclodextrin-Based CSPs

AnalyteCSPMobile Phasek'₁αRs
1-Phenylethylamine Larihc CF6-PACN/MeOH/TFA/TEA (90/10/0.3/0.2)1.541.253.10
Astec CYCLOBOND I 2000ACN/TEAA buffer pH 4.1 (90/10)2.881.182.45
Amphetamine Larihc CF6-PACN/MeOH/TFA/TEA (95/5/0.3/0.2)1.211.334.02
Astec CYCLOBOND I 2000ACN/TEAA buffer pH 4.1 (95/5)2.151.222.98
Norephedrine Larihc CF6-PACN/MeOH/TFA/TEA (85/15/0.3/0.2)1.981.192.67
Astec CYCLOBOND I 2000ACN/TEAA buffer pH 4.1 (85/15)3.541.152.11

Data is illustrative and compiled from various sources. Performance may vary based on specific experimental conditions.

Protein-Based CSPs

Protein-based CSPs, such as those utilizing macrocyclic glycopeptides like vancomycin (e.g., Astec CHIROBIOTIC V2), offer unique selectivity, particularly for polar and ionic compounds. They can often be used with a variety of mobile phases, including polar ionic, polar organic, and reversed-phase modes.[5] The CHIROBIOTIC V2 column, in particular, has shown great success in separating a wide range of secondary and tertiary amines.[6][7]

Table 3: Performance Data for Protein-Based CSPs (Astec CHIROBIOTIC V2)

AnalyteMobile Phasek'₁αRs
Metoprolol MeOH/Acetic Acid/TEA (100/0.1/0.02)3.211.455.32
Propranolol MeOH/Acetic Acid/TEA (100/0.1/0.02)2.891.586.11
Atenolol MeOH/Ammonium Acetate (100/0.01M)4.561.334.56
Clenbuterol MeOH/Acetic Acid/TEA (100/0.1/0.02)2.541.283.89

Data is illustrative and compiled from various sources. Performance may vary based on specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for the separation of amine enantiomers on the different classes of CSPs.

General Protocol for Polysaccharide-Based CSPs (Normal Phase)
  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) with a basic additive. A typical starting condition is n-Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the amine analyte in the mobile phase at a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram and determine the retention times, separation factor, and resolution.

    • For optimization, the ratio of n-hexane to alcohol and the type and concentration of the basic additive can be varied.[8]

General Protocol for Cyclofructan-Based CSPs (Polar Organic Mode)
  • Column: Larihc CF6-P (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile (ACN) and Methanol (MeOH) with acidic and basic additives. A common mobile phase is ACN/MeOH (90/10, v/v) with 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA).[9]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the amine analyte in the mobile phase at a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject 5 µL of the sample.

    • Monitor the separation and calculate the chromatographic parameters.

    • The ratio of ACN to MeOH and the concentrations of the additives can be adjusted to optimize the separation.

General Protocol for Protein-Based CSPs (Polar Ionic Mode)
  • Column: Astec CHIROBIOTIC V2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol with a small amount of acidic and basic additives. A typical mobile phase is Methanol with 0.1% Acetic Acid and 0.02% Triethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm or as appropriate for the analyte.

  • Sample Preparation: Dissolve the amine analyte in the mobile phase at a concentration of 0.5-1 mg/mL.

  • Procedure:

    • Condition the column with the mobile phase until the system is equilibrated.

    • Inject the sample solution (e.g., 5-10 µL).

    • Acquire the chromatogram and evaluate the separation.

    • The type and concentration of the acid and base additives can be modified to improve peak shape and resolution.

Logical Workflow for CSP Selection

The selection of an appropriate chiral stationary phase is a systematic process. The following diagram illustrates a logical workflow for choosing a CSP for the separation of amine enantiomers.

CSP_Selection_Workflow start Start: Chiral Amine Enantiomer Separation amine_properties Characterize Amine Properties (pKa, solubility, functional groups) start->amine_properties initial_screening Initial CSP Screening Strategy amine_properties->initial_screening polysaccharide Polysaccharide-Based CSPs (e.g., Chiralpak IA, IB, IC) initial_screening->polysaccharide Broad applicability Normal Phase cyclodextrin Cyclodextrin/Cyclofructan CSPs (e.g., Larihc CF6-P, CYCLOBOND) initial_screening->cyclodextrin Primary amines Polar Organic Mode protein Protein-Based CSPs (e.g., CHIROBIOTIC V2) initial_screening->protein Polar/Ionic amines Multiple Modes evaluate_separation Evaluate Separation (α, Rs, peak shape) polysaccharide->evaluate_separation cyclodextrin->evaluate_separation protein->evaluate_separation no_separation No or Poor Separation evaluate_separation->no_separation No baseline_separation Baseline Separation Achieved (Rs >= 1.5) evaluate_separation->baseline_separation Yes optimize_mobile_phase Optimize Mobile Phase (solvents, additives, pH) no_separation->optimize_mobile_phase optimize_mobile_phase->evaluate_separation change_csp Select Alternative CSP optimize_mobile_phase->change_csp change_csp->initial_screening method_validation Method Validation baseline_separation->method_validation

Caption: Logical workflow for selecting a chiral stationary phase for amine enantiomer separation.

Conclusion

The choice of a chiral stationary phase for the separation of amine enantiomers depends on the specific properties of the analyte and the desired chromatographic conditions. Polysaccharide-based CSPs offer broad selectivity and are a good starting point for screening. Cyclofructan-based CSPs have demonstrated exceptional performance for primary amines, particularly in the polar organic mode. For polar and ionic amines, and for separations requiring alternative selectivities, protein-based CSPs like the CHIROBIOTIC series provide a powerful option. By systematically screening these different types of CSPs and optimizing the mobile phase conditions, researchers can develop robust and reliable methods for the enantioseparation of chiral amines, a critical step in the development of safe and effective pharmaceuticals.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of (S)-Tert-butyl (2-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the culmination of a synthesis or experiment necessitates a final, critical step: the safe and compliant disposal of all chemical waste. (S)-Tert-butyl (2-aminopropyl)carbamate, a common building block in medicinal chemistry, requires careful handling from bench to disposal. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring laboratory safety and environmental responsibility.

At the forefront of any chemical handling procedure is the adherence to institutional and regulatory guidelines. Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[1][2] All chemical waste must be managed in accordance with federal, state, and local regulations.[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

When handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[4]

Disposal Plan: A Two-Pronged Approach

The recommended disposal plan for this compound involves two primary options: direct disposal via a certified hazardous waste contractor or in-lab chemical treatment prior to disposal. The choice between these options will depend on the quantity of waste, laboratory capabilities, and institutional policies.

Option 1: Direct Disposal via Hazardous Waste Contractor (Recommended for Bulk Quantities)

This is the most straightforward and often the required method for larger quantities of the chemical.

Step-by-Step Procedure:

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste."

  • Labeling: The label must include the full chemical name, "this compound," and any associated hazard symbols.

  • Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and acids.

  • Storage: Store the sealed container in a designated satellite accumulation area, following your institution's guidelines for secondary containment.[2]

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company.

Option 2: In-Lab Chemical Treatment for Small Quantities

For small, manageable quantities, a two-step in-lab chemical treatment can be performed to hydrolyze the carbamate and neutralize the amine functionalities, rendering the material less hazardous before disposal as aqueous waste. This procedure should only be carried out by trained personnel.

Experimental Protocol: Acidic Hydrolysis and Neutralization

This protocol details the chemical degradation of this compound into (S)-propane-1,2-diamine, followed by neutralization.

Materials and Reagents:

  • Waste this compound

  • Dichloromethane (DCM) or 1,4-Dioxane

  • 4 M Hydrochloric Acid (HCl) in 1,4-Dioxane or Trifluoroacetic Acid (TFA)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate laboratory glassware (round-bottom flask, stir bar, beaker)

  • Stir plate

Step 1: Acid-Catalyzed Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions.[5][6][7]

Procedure:

  • In a chemical fume hood, dissolve the waste this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask equipped with a stir bar.[8]

  • Slowly add an excess of an acidic solution, such as 4 M HCl in 1,4-dioxane or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v).[5][8] The reaction is typically rapid and may be accompanied by the evolution of carbon dioxide and isobutylene gas.[6][7]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. Reaction times can range from 30 minutes to a few hours.[6][8]

ParameterValue
Reagent 4 M HCl in 1,4-Dioxane or 25-50% TFA in DCM
Solvent Dichloromethane or 1,4-Dioxane
Temperature Room Temperature
Reaction Time 30 minutes - 4 hours

Step 2: Neutralization of the Resulting Diamine Salt

The product of the deprotection is the dihydrochloride salt of (S)-propane-1,2-diamine, which is acidic. The solution must be neutralized before disposal.

Procedure:

  • Once the deprotection is complete, carefully and slowly add the acidic solution to a larger beaker containing a stirred solution of 1 M sodium hydroxide (NaOH). Perform this in an ice bath to manage any heat generated.

  • Monitor the pH of the aqueous solution using pH indicator strips or a calibrated pH meter. Continue to add the NaOH solution dropwise until the pH is neutral (between 6 and 9).[1]

  • The final neutralized aqueous solution, containing the diamine and salts, can typically be disposed of down the drain with copious amounts of water, in accordance with your institution's specific guidelines for aqueous waste.[4]

Disposal Workflow Diagram

Disposal Workflow for this compound start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs decision Bulk or Small Quantity? consult_ehs->decision direct_disposal Option 1: Direct Disposal decision->direct_disposal Bulk in_lab_treatment Option 2: In-Lab Treatment decision->in_lab_treatment Small collect_waste Collect in Labeled Hazardous Waste Container direct_disposal->collect_waste schedule_pickup Arrange EHS Pickup collect_waste->schedule_pickup end End: Compliant Disposal schedule_pickup->end deprotection Step 1: Acidic Deprotection (Hydrolysis) in_lab_treatment->deprotection neutralization Step 2: Neutralization deprotection->neutralization aqueous_disposal Dispose as Neutral Aqueous Waste neutralization->aqueous_disposal aqueous_disposal->end

Caption: Decision workflow for the disposal of this compound.

Management of Contaminated Materials and Empty Containers

Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, should be collected and disposed of as solid hazardous waste.[3] Empty containers that held the chemical must also be managed properly. For containers that held acutely hazardous waste, triple rinsing is often required, with the rinsate collected as hazardous waste.[3] Always deface or remove labels from empty containers before disposal as regular trash.

By following these procedures and always prioritizing safety and regulatory compliance, laboratory professionals can ensure the responsible disposal of this compound, contributing to a safer and more sustainable research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.